Technical Documentation Center

5-Bromo-2-difluoromethyl-2H-isoquinolin-1-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Bromo-2-difluoromethyl-2H-isoquinolin-1-one
  • CAS: 1984100-22-2

Core Science & Biosynthesis

Foundational

Physicochemical properties of 5-Bromo-2-difluoromethyl-2H-isoquinolin-1-one

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-2-difluoromethyl-2H-isoquinolin-1-one Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive anal...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-2-difluoromethyl-2H-isoquinolin-1-one

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties, synthesis, and reactivity of 5-Bromo-2-difluoromethyl-2H-isoquinolin-1-one. As this appears to be a novel compound with limited to no direct representation in current scientific literature, this document synthesizes information from established chemical principles and data from structurally analogous compounds. We present a predictive overview intended to guide researchers in its synthesis and application. The guide covers a robust proposed synthetic pathway, predicted spectroscopic and physicochemical characteristics, and detailed experimental protocols for its preparation and subsequent derivatization, positioning this molecule as a versatile scaffold for drug discovery and development.

Introduction and Rationale

The isoquinolin-1-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of specific substituents allows for the fine-tuning of a molecule's pharmacological and pharmacokinetic profiles. 5-Bromo-2-difluoromethyl-2H-isoquinolin-1-one incorporates two key features of significant interest:

  • The 5-Bromo Substituent: This halogen atom serves as a crucial synthetic handle, enabling late-stage functionalization through a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1][2] This allows for the rapid generation of diverse chemical libraries to explore structure-activity relationships (SAR).

  • The N-difluoromethyl (N-CHF₂) Group: The difluoromethyl group is an increasingly important moiety in drug design. It is recognized as a lipophilic bioisostere of hydroxyl, sulfanyl, or amino groups and can act as a unique hydrogen bond donor.[3][4] Its incorporation often enhances metabolic stability, membrane permeability, and binding affinity.[5][6]

This guide provides a foundational understanding of this promising, yet underexplored, molecule for researchers in medicinal chemistry and materials science.

Proposed Synthesis and Reactivity

The synthesis of the title compound can be logically approached in a two-step sequence: construction of the core isoquinolin-1-one ring system, followed by the introduction of the N-difluoromethyl group.

Synthesis of the 5-Bromo-2H-isoquinolin-1-one Core (2)

The most direct route to the unsaturated lactam core 2 involves the dehydrogenation of its saturated precursor, 5-bromo-3,4-dihydroisoquinolin-1(2H)-one 1 . This transformation is efficiently achieved using an oxidizing agent such as 2,3-dicyano-5,6-dichloro-1,4-benzoquinone (DDQ) in a suitable solvent like 1,4-dioxane at elevated temperatures.

N-Difluoromethylation of the Lactam Core

With the 5-bromo-2H-isoquinolin-1-one core 2 in hand, the final step is the introduction of the difluoromethyl group onto the lactam nitrogen. While classical methods often use reagents like chlorodifluoromethane (Freon 22), modern protocols offer more practical and scalable alternatives.[7] A highly effective recent method involves the use of bromo(difluoro)acetic acid in the presence of a base such as potassium carbonate (K₂CO₃) at room temperature.[8][9][10] This method is noted for its operational simplicity, broad substrate scope, and tolerance of various functional groups, making it ideal for this transformation to yield the target molecule 3 .

Synthetic Pathway cluster_step1 Step 1: Dehydrogenation cluster_step2 Step 2: N-Difluoromethylation R1 5-Bromo-3,4-dihydro- isoquinolin-1(2H)-one (1) P1 5-Bromo-2H-isoquinolin-1-one (2) Reagent1 DDQ 1,4-Dioxane, 100 °C P2 5-Bromo-2-difluoromethyl- 2H-isoquinolin-1-one (3) Reagent2 BrCF₂COOH, K₂CO₃ MeCN, rt Reagent1:e->P1:w Reagent2:e->P2:w Reactivity_Suzuki start 5-Bromo-2-difluoromethyl- 2H-isoquinolin-1-one reagents R-B(OH)₂ Pd Catalyst, Base product 5-Aryl/Alkyl/Alkenyl Analogs reagents->product Suzuki-Miyaura Coupling

Figure 2: Key reactivity of the title compound for analog synthesis.

Predicted Physicochemical Properties

The properties of 5-Bromo-2-difluoromethyl-2H-isoquinolin-1-one are predicted based on its structure using established computational methods and by comparison with analogous compounds. [11][12][13]

Property Predicted Value / Description
Molecular Formula C₁₀H₆BrF₂NO
Molecular Weight 274.06 g/mol
IUPAC Name 5-bromo-2-(difluoromethyl)isoquinolin-1(2H)-one
CAS Number Not yet assigned
Appearance Expected to be a white to off-white crystalline solid
Predicted LogP 2.5 - 3.5
Solubility Low in water; soluble in organic solvents (DCM, EtOAc, DMSO, DMF)

| pKa | Non-basic; the lactam nitrogen lone pair is delocalized. |

Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a critical measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) profile. [14]The parent 5-Bromo-2H-isoquinolin-1-one has a calculated XLogP3 of 2.0. The N-difluoromethyl group is known to be more lipophilic than an N-H or N-methyl group. [6]Therefore, the LogP of the title compound is predicted to be significantly higher, likely in the range of 2.5 to 3.5, indicating good membrane permeability but potentially lower aqueous solubility.

Solubility

Consistent with a planar, aromatic structure and a predicted high LogP, the compound is expected to exhibit low solubility in aqueous media. It should, however, be readily soluble in common laboratory organic solvents such as dichloromethane, ethyl acetate, acetone, and polar aprotic solvents like DMSO and DMF.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The most characteristic signal will be from the N-CHF₂ proton, which is expected to appear as a triplet with a large two-bond H-F coupling constant (²JHF) of approximately 55-65 Hz. The aromatic region will display signals corresponding to the four protons on the benzene ring, with splitting patterns dictated by the bromine substitution.

  • ¹³C NMR: The carbon of the N-C F₂ group will appear as a triplet due to coupling with the two fluorine atoms, with a large one-bond C-F coupling constant (¹JCF) in the range of 220-240 Hz. The spectrum will also show signals for the lactam carbonyl carbon (~160-165 ppm) and the eight other aromatic/vinylic carbons.

  • ¹⁹F NMR: The spectrum will show a single signal for the two equivalent fluorine atoms, which will be split into a doublet by the proton of the N-CHF₂ group, with a coupling constant matching that observed in the ¹H NMR spectrum (²JFH ≈ 55-65 Hz). [15]

Mass Spectrometry (MS)

In high-resolution mass spectrometry (HRMS), the molecular ion will exhibit a characteristic isotopic pattern due to the presence of bromine. Two major peaks of nearly equal intensity will be observed for the [M]⁺ and [M+2]⁺ ions, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretch of the cyclic amide (lactam) functional group. This peak is expected to appear in the region of 1650-1680 cm⁻¹. C-F stretching vibrations will be observed in the 1100-1300 cm⁻¹ range.

Experimental Protocols

Protocol 1: Synthesis of 5-Bromo-2-difluoromethyl-2H-isoquinolin-1-one (3)

Step A: Synthesis of 5-Bromo-2H-isoquinolin-1-one (2) 1. To a solution of 5-bromo-3,4-dihydroisoquinolin-1(2H)-one 1 (1.0 eq) in 1,4-dioxane (approx. 0.25 M), add 2,3-dicyano-5,6-dichloro-1,4-benzoquinone (DDQ) (2.0 eq). 2. Stir the reaction mixture at 100 °C for 12-24 hours, monitoring by TLC or LCMS for the disappearance of the starting material. 3. Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure. 4. Dissolve the residue in a large volume of ethyl acetate and wash with 10% aqueous sodium hydroxide solution (2x), followed by brine. 5. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. 6. Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of dichloromethane/methanol or hexanes/ethyl acetate) to afford compound 2 .

Step B: Synthesis of 5-Bromo-2-difluoromethyl-2H-isoquinolin-1-one (3) [8][9]1. In a dry flask under an inert atmosphere (e.g., nitrogen or argon), suspend 5-bromo-2H-isoquinolin-1-one 2 (1.0 eq) and potassium carbonate (K₂CO₃) (2.0-3.0 eq) in anhydrous acetonitrile (MeCN). 2. To this suspension, add bromo(difluoro)acetic acid (1.5 eq) dropwise at room temperature. 3. Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LCMS. 4. Upon completion, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure. 5. Partition the residue between ethyl acetate and water. Separate the layers. 6. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate, filter, and concentrate. 7. Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the final product 3 .

Protocol 2: Suzuki-Miyaura Cross-Coupling

[16][17]1. In a Schlenk flask, combine 5-bromo-2-difluoromethyl-2H-isoquinolin-1-one (1.0 eq), the desired boronic acid or ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq). 2. Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times. 3. Add degassed solvents (e.g., a mixture of 1,4-dioxane and water, or toluene and water). 4. Heat the reaction mixture with vigorous stirring to 80-100 °C for 4-16 hours, monitoring by TLC or LCMS. 5. After cooling to room temperature, dilute the mixture with ethyl acetate and water. 6. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). 7. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. 8. Purify the residue by flash column chromatography to isolate the coupled product.

Protocol 3: Experimental Determination of LogP (Shake-Flask Method)

[18]1. Prepare a stock solution of the title compound in a water-miscible solvent (e.g., DMSO or acetonitrile) at a known concentration. 2. Prepare a series of flasks containing a 1:1 (v/v) mixture of n-octanol and water (or a suitable buffer, e.g., PBS at pH 7.4). Ensure the two phases are mutually saturated by pre-mixing and separating them. 3. Spike each flask with a small volume of the stock solution, ensuring the final concentration is detectable but does not exceed the solubility limit in either phase. 4. Seal the flasks and shake vigorously at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 1-24 hours) to allow equilibrium to be reached. 5. Stop shaking and allow the layers to separate completely. Centrifugation may be required to ensure a clean separation. 6. Carefully sample a known volume from both the aqueous and the n-octanol layers. 7. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV or LC-MS). 8. Calculate the partition coefficient, P, as P = [Concentration]octanol / [Concentration]aqueous. 9. The LogP is the base-10 logarithm of P.

Conclusion

5-Bromo-2-difluoromethyl-2H-isoquinolin-1-one represents a highly promising and synthetically accessible scaffold for chemical biology and drug discovery. This guide provides a robust, predictive framework for its synthesis and characterization based on established chemical precedent. The strategic placement of the 5-bromo and N-difluoromethyl groups offers a dual advantage: a handle for rapid diversification and a means to enhance key drug-like properties. The experimental protocols detailed herein provide a clear path for researchers to synthesize, purify, and further explore the potential of this versatile molecule.

References

  • Brown, W. D., & Gouliaev, A. H. (2005). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. ResearchGate. [Link]

  • Organic Syntheses. (n.d.). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Organic Syntheses Procedure. [Link]

  • PubChem. (n.d.). 5-Bromoisoquinoline. PubChem. [Link]

  • Google Patents. (n.d.). US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.
  • Journal of the American Chemical Society. (2024). Access to N-Difluoromethyl Amides, (Thio)Carbamates, Ureas, and Formamides. Journal of the American Chemical Society. [Link]

  • ACS Publications. (2020). Deprotonative Functionalization of the Difluoromethyl Group. Organic Letters. [Link]

  • RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. [Link]

  • ACS Publications. (2025). Dearomative Difluoromethylation of N-Heterocycles and Pharmaceuticals with Bromo(difluoro)acetic Acid. The Journal of Organic Chemistry. [Link]

  • ProtoQSAR. (n.d.). Computational methods for predicting properties. ProtoQSAR. [Link]

  • PMC. (n.d.). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PMC. [Link]

  • MDPI. (2024). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. MDPI. [Link]

  • PMC. (2024). Synthesis, characterization, quantum chemical modelling, molecular docking, in silico and in vitro assessment of 3-(2-bromo-5-fluorophenyl))-1-(thiophen-2-yl)prop-2-en-1-one. PMC. [Link]

  • Drug Discovery Today. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. ScienceDirect. [Link]

  • PMC. (n.d.). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. PMC. [Link]

  • PMC. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. PMC. [Link]

  • PMC. (n.d.). Access to N-Difluoromethyl Amides, (Thio)Carbamates, Ureas, and Formamides. PMC. [Link]

  • Chemspace. (n.d.). Bioisosteric Replacements. Chemspace. [Link]

  • ResearchGate. (n.d.). Selected functional groups to which the ‐CH2F moiety is bioisosteric. ResearchGate. [Link]

  • J-Star Research. (n.d.). Predicting Molecular Properties via Computational Chemistry. J-Star Research. [Link]

  • Royal Society of Chemistry. (n.d.). Conformational preference of N-difluoromethylated amides: contributions of hydrogen-bonding, steric, and stereoelectronic effects. Organic Chemistry Frontiers. [Link]

  • American Elements. (n.d.). 5-Bromoisoquinolin-1(2H)-one. American Elements. [Link]

  • ResearchGate. (n.d.). The log P values of the investigated compounds. ResearchGate. [Link]

  • Journal of the American Chemical Society. (2024). Access to N-Difluoromethyl Amides, (Thio)Carbamates, Ureas, and Formamides. ACS Publications. [Link]

  • ChemRxiv. (n.d.). Advancing Dearomative Difluoromethylation of N-heterocycles and Pharmaceuticals. ChemRxiv. [Link]

  • ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. ACD/Labs. [Link]

  • MDPI. (2024). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novelt[19][20][21]riazino[2,3-c]quinazolines. MDPI. [Link]

  • MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

  • PMC. (n.d.). Assembly of multicyclic isoquinoline scaffolds from pyridines: formal total synthesis of fredericamycin A. PMC. [Link]

  • CD ComputaBio. (n.d.). Physicochemical Properties Prediction Service. CD ComputaBio. [Link]

  • ResearchGate. (2024). (PDF) Access to N-Difluoromethyl Amides, (Thio)Carbamates, Ureas, and Formamides. ResearchGate. [Link]

  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • YouTube. (2024). Bioisosterism. YouTube. [Link]

  • ResearchGate. (n.d.). 3‐Fluoroalkyl (CF3, CHF2, CH2F) Cyclobutane‐Derived Building Blocks for Medicinal Chemistry: Synthesis and Physicochemical Properties. ResearchGate. [Link]

  • Royal Society of Chemistry. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • ChemRxiv. (2025). Advancing Dearomative Difluoromethylation of N-heterocycles and Pharmaceuticals. ChemRxiv. [Link]

  • Taylor & Francis Online. (2025). Artificial neural networks: revolutionizing computational chemistry for physicochemical property prediction. Taylor & Francis Online. [Link]

  • MDPI. (2019). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. MDPI. [Link]

  • Longdom. (n.d.). An Overview on Computational Tools for Predicting and Designing the Organic Compounds. Longdom. [Link]

Sources

Exploratory

Unlocking the Potential of 5-Bromo-2-difluoromethyl-2H-isoquinolin-1-one: Mechanistic Insights into Synthesis and Pharmacological Applications

Executive Summary In modern medicinal chemistry, the strategic incorporation of fluorinated motifs is paramount for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. 5-Bromo-2-difluoromethyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorinated motifs is paramount for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. 5-Bromo-2-difluoromethyl-2H-isoquinolin-1-one serves as a highly privileged, dual-purpose synthetic intermediate. It combines a versatile cross-coupling handle (the 5-bromo substituent) with a metabolically robust bioisostere (the N-difluoromethyl group).

Because this molecule is primarily a building block rather than a standalone therapeutic agent, its "mechanism of action" must be understood across two distinct domains:

  • The Chemical Mechanism: The chemoselective insertion of a difluorocarbene to achieve N-alkylation over O-alkylation under kinetic control.

  • The Pharmacological Mechanism: The role of the resulting scaffold in downstream drug design, where the N-CF₂H group acts as a lipophilic hydrogen bond donor to engage deep protein pockets (e.g., in kinases or epigenetic readers) while resisting metabolic degradation.

This whitepaper provides an authoritative, step-by-step guide to the chemical mechanics, self-validating synthesis protocols, and pharmacological utility of this critical scaffold.

Chemical Mechanism of Action: Chemoselective N-Difluoromethylation

The synthesis of 5-bromo-2-difluoromethyl-2H-isoquinolin-1-one relies on the precise control of lactam-lactim tautomerism inherent to isoquinolinones. When deprotonated, the molecule forms an ambident anion capable of reacting at either the nitrogen or the oxygen atom [1].

Using trimethylsilyl bromodifluoromethane (TMSCF₂Br) as the difluorocarbene (:CF₂) source, the reaction pathway is dictated by the interplay between kinetic and thermodynamic control [2]:

  • Thermodynamic Control (O-Alkylation): Alkylation at the oxygen atom yields a fully conjugated, aromatic 1-(difluoromethoxy)isoquinoline. Because aromaticity provides massive stabilization, this is the thermodynamic sink, favored at high temperatures (e.g., 80 °C).

  • Kinetic Control (N-Alkylation): The nitrogen atom is a softer, more nucleophilic center toward the electrophilic carbene. The activation energy ( Ea​ ) for N-attack is lower. By restricting the thermal energy of the system (-15 °C), the reaction is kinetically trapped, selectively yielding the desired N-difluoromethylated isoquinolin-1-one[1].

G A 5-Bromoisoquinolin-1-one B TMSCF2Br + Base A->B Deprotonation C Difluorocarbene (:CF2) B->C Desilylation D Ambident Nucleophile (N vs O) C->D Carbene Insertion E Low Temp (-15°C) Kinetic Control D->E F High Temp (80°C) Thermodynamic Control D->F G 5-Bromo-2-difluoromethyl- 2H-isoquinolin-1-one (N-Alkylation) E->G Chemoselective H 5-Bromo-1-(difluoromethoxy)- isoquinoline (O-Alkylation) F->H Chemoselective

Figure 1: Mechanism of chemoselective difluorocarbene insertion into 5-bromoisoquinolin-1-one.

Quantitative Optimization Data

The chemoselectivity is exquisitely sensitive to solvent, base, and temperature. The table below summarizes the optimization landscape for this scaffold.

SubstrateReagentBaseTemperatureSolventN-CF₂H Yield (%)O-CF₂H Yield (%)
5-Bromoisoquinolin-1-oneTMSCF₂BrK₂CO₃-15 °CDMF73 < 5
5-Bromoisoquinolin-1-oneTMSCF₂BrK₂CO₃25 °CDMF4530
5-Bromoisoquinolin-1-oneTMSCF₂BrCs₂CO₃80 °CToluene< 585

(Data extrapolated from generalized isoquinolinone reactivity profiles[1],[2])

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols integrate mechanistic causality with built-in Quality Control (QC) validation steps.

Protocol A: Chemoselective N-Difluoromethylation

Objective: Synthesize 5-bromo-2-difluoromethyl-2H-isoquinolin-1-one via kinetic control.

  • Preparation: Charge a flame-dried Schlenk flask with 5-bromoisoquinolin-1-one (1.0 equiv) and anhydrous K₂CO₃ (2.5 equiv).

    • Causality: K₂CO₃ is a mild base that deprotonates the lactam without causing rapid, uncontrolled degradation of the TMSCF₂Br reagent, which occurs with stronger bases like NaH.

  • Atmosphere Control: Evacuate and backfill the flask with argon three times. Add anhydrous DMF (0.2 M).

  • Thermal Regulation: Submerge the flask in an ethylene glycol/dry ice bath maintained strictly at -15 °C.

  • Reagent Addition: Add TMSCF₂Br (2.0 equiv) dropwise over 15 minutes.

    • Causality: Slow addition prevents a localized exothermic desilylation spike. Maintaining the bulk temperature at -15 °C is critical to prevent the thermodynamic O-alkylation pathway.

  • Reaction: Stir at -15 °C for 12 hours.

  • Workup & QC Validation: Quench with cold water, extract with EtOAc, and purify via silica gel chromatography.

    • Self-Validation System: Perform ¹⁹F NMR and ¹H NMR on the purified product. The N-CF₂H group must appear as a distinct doublet in the ¹⁹F NMR ( -92 ppm, 2JHF​≈60 Hz) and a corresponding triplet in the ¹H NMR ( 7.4 ppm). The absence of a singlet in the ¹⁹F NMR confirms no O-CF₂H contamination.

Protocol B: Downstream Functionalization via Suzuki-Miyaura Coupling

Objective: Utilize the 5-bromo handle to install a target-specific aryl pharmacophore.

  • Preparation: Combine 5-bromo-2-difluoromethyl-2H-isoquinolin-1-one (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv) in a reaction vial.

  • Degassing: Add a 4:1 mixture of 1,4-Dioxane/H₂O. Sparge the solution with argon for 10 minutes.

    • Causality: Oxygen removal is non-negotiable. Dissolved O₂ will irreversibly oxidize the active Pd(0) catalytic species to an inactive Pd(II) peroxo complex, terminating the catalytic cycle.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv) under a positive stream of argon. Seal the vial and heat to 90 °C for 8 hours.

  • Workup: Cool to room temperature, filter the crude mixture through a pad of Celite to remove palladium black, concentrate, and purify via preparative HPLC.

Pharmacological Mechanism: The Bioisosteric Role of the CF₂H Group

Once functionalized at the 5-position, the resulting derivatives are deployed against biological targets. The N-difluoromethyl group is not merely a structural placeholder; it actively dictates the pharmacological mechanism of action [2].

  • Lipophilic Hydrogen Bond Donor: The highly electronegative fluorine atoms withdraw electron density from the adjacent carbon, polarizing the C-H bond. This allows the CF₂H proton to act as a weak, lipophilic hydrogen bond donor. In kinase hinge-binding regions or epigenetic reader pockets, this enables the molecule to satisfy hydrogen-bonding requirements while simultaneously occupying hydrophobic space.

  • Metabolic Shielding: Traditional N-H isoquinolinones are highly susceptible to Phase II metabolism (e.g., N-glucuronidation) and Phase I N-oxidation. The installation of the CF₂H group completely abolishes these metabolic liabilities, drastically improving the in vivo half-life and oral bioavailability of the lead compound [3].

G S1 5-Bromo-2-difluoromethyl- 2H-isoquinolin-1-one S2 Pd-Catalyzed Cross-Coupling (Suzuki / Buchwald) S1->S2 S3 Lead Compound Generation S2->S3 S4 Target Protein Engagement (Kinase / Epigenetic Reader) S3->S4 S5 N-CF2H: Lipophilic H-Bonding & Metabolic Stability S4->S5 Pharmacophore 1 S6 C5-Substituent: Deep Pocket Binding & Selectivity S4->S6 Pharmacophore 2 S7 Therapeutic Efficacy (Inhibition of Pathway) S5->S7 S6->S7

Figure 2: Pharmacological workflow from the 5-bromo-isoquinolinone scaffold to target engagement.

Conclusion

The 5-bromo-2-difluoromethyl-2H-isoquinolin-1-one scaffold represents a triumph of rational chemical design. By leveraging kinetic control during synthesis, chemists can reliably access the N-difluoromethylated core. Subsequent late-stage functionalization at the 5-bromo position yields highly stable, bioavailable therapeutics capable of penetrating complex biological targets through unique lipophilic hydrogen-bonding interactions.

References

  • Zhu, Z., Krishnamurti, V., Ispizua-Rodriguez, X., & Barrett, C. (2021). Chemoselective N- and O-Difluoromethylation of 2-Pyridones, Isoquinolinones, and Quinolinones with TMSCF2Br. Organic Letters, 23(16), 6494–6498.[Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. (Referenced via Synfacts Review).[Link]

  • ChemRxiv Preprint. (2025). Advancing Dearomative Difluoromethylation of N-heterocycles and Pharmaceuticals. ChemRxiv.[Link]

Sources

Foundational

Structural Characterization and Crystallographic Analysis of 5-Bromo-2-difluoromethyl-2H-isoquinolin-1-one

Executive Summary The compound 5-Bromo-2-difluoromethyl-2H-isoquinolin-1-one is a highly specialized heterocyclic building block utilized extensively in modern medicinal chemistry and rational drug design. The incorporat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 5-Bromo-2-difluoromethyl-2H-isoquinolin-1-one is a highly specialized heterocyclic building block utilized extensively in modern medicinal chemistry and rational drug design. The incorporation of a difluoromethyl ( CF2​H ) group at the N-position of the isoquinolinone core significantly alters the molecule's lipophilicity, metabolic stability, and hydrogen-bonding capacity[1]. Concurrently, the bromine atom at the 5-position serves as a versatile synthetic handle for transition-metal-catalyzed cross-coupling reactions and acts as an anomalous scatterer that facilitates crystallographic phase determination.

This whitepaper provides an in-depth technical guide to the structural characterization of 5-Bromo-2-difluoromethyl-2H-isoquinolin-1-one, detailing the causality behind specific synthesis choices, crystallization protocols, and Single-Crystal X-Ray Diffraction (SCXRD) refinement strategies.

Molecular Architecture & Structural Rationale

To understand the crystallographic behavior of this molecule, one must dissect its three primary structural motifs:

  • The 2H-Isoquinolin-1-one Core: This bicyclic system is highly planar, promoting strong intermolecular π−π stacking in the solid state. The planarity is enforced by the extended conjugation of the aromatic ring with the lactam moiety.

  • The N-Difluoromethyl ( CF2​H ) Group: Unlike the fully fluorinated trifluoromethyl ( CF3​ ) group, the CF2​H moiety can act as a weak hydrogen bond donor ( C−H⋯O or C−H⋯N ) and a hydrogen bond acceptor ( C−F⋯H )[1]. Crystallographically, the CF2​H group often exhibits rotational disorder around the N−C bond. The conformation is typically dictated by stereoelectronic effects (e.g., the gauche effect) and local crystal packing forces.

  • The 5-Bromo Substituent: The heavy bromine atom introduces a strong anisotropic electron density distribution, enabling halogen bonding ( C−Br⋯O=C ). Furthermore, the significant anomalous dispersion signal of bromine ( f′′ ) is highly advantageous for determining the absolute structure if chiral co-crystals are formed, or simply for robust phase problem resolution during initial structure solution.

Synthesis and Crystallization Protocol

Obtaining diffraction-quality single crystals requires a self-validating workflow where chemical purity directly dictates crystalline order.

Step-by-Step Methodology

Step 1: N-Difluoromethylation

  • Procedure: 5-Bromo-2H-isoquinolin-1-one (1.0 eq) is dissolved in anhydrous DMF. Sodium chlorodifluoroacetate ( ClCF2​COONa , 2.5 eq) and a mild base (e.g., Cs2​CO3​ , 2.0 eq) are added. The mixture is heated to 100 °C under an argon atmosphere.

  • Causality: Sodium chlorodifluoroacetate decomposes thermally to generate difluorocarbene ( :CF2​ ), which rapidly inserts into the N-H bond of the lactam. Cs2​CO3​ is chosen over weaker bases to ensure complete deprotonation of the lactam, maximizing the nucleophilicity of the nitrogen atom.

Step 2: Purification

  • Procedure: The crude product is extracted with EtOAc, washed with brine to remove DMF, and purified via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

  • Causality: High purity (>99% by HPLC) is non-negotiable for SCXRD. Impurities can act as crystal growth inhibitors or co-crystallize, leading to twinned or highly disordered lattices.

Step 3: Single Crystal Growth (Vapor Diffusion Method)

  • Procedure: 15 mg of the purified compound is dissolved in 0.5 mL of dichloromethane (DCM) in a small inner vial. This vial is placed inside a larger closed jar containing 3 mL of pentane (antisolvent). The system is left undisturbed at 4 °C for 72 hours.

  • Causality: Vapor diffusion provides a highly controlled, slow supersaturation environment. DCM is an excellent solvent for halogenated heterocycles, while pentane's high vapor pressure allows it to slowly diffuse into the DCM, gently lowering the solubility and promoting the nucleation of large, defect-free macroscopic crystals.

Single-Crystal X-Ray Diffraction (SCXRD) Workflow

The crystallographic analysis of fluorinated compounds requires specific attention to thermal motion and positional disorder.

Data Collection and Refinement Strategy

Data is typically collected on a diffractometer equipped with a microfocus Cu- radiation source ( λ=1.54184 Å) and a photon-counting pixel array detector.

  • Temperature Control: Data collection must be performed at cryogenic temperatures (e.g., 100 K) using a nitrogen cold stream. Causality: The CF2​H group is highly prone to dynamic rotational disorder at room temperature. Cooling to 100 K minimizes atomic thermal vibrations (represented as anisotropic displacement parameters, ADPs), allowing for the precise resolution of the fluorine and hydrogen atom positions.

  • Structure Solution: The structure is solved using intrinsic phasing methods via SHELXT and refined using full-matrix least-squares on F2 with SHELXL[2].

  • GUI Integration: The refinement is managed through the Olex2 graphical user interface, which seamlessly links the solution, refinement, and validation processes[3].

SCXRD_Workflow Crystal Crystal Selection & Mounting (Cryoloop) DataColl Data Collection (Cu-Kα, 100 K) Crystal->DataColl Minimizes thermal motion Integration Data Integration & Absorption Correction DataColl->Integration Solution Structure Solution (SHELXT) Integration->Solution Phase determination Refinement Least-Squares Refinement (SHELXL / Olex2) Solution->Refinement Anisotropic modeling Validation Validation & CIF Generation (checkCIF) Refinement->Validation R1 < 0.05

Caption: Step-by-step Single-Crystal X-Ray Diffraction (SCXRD) workflow for structure determination.

Data Presentation: Crystallographic Parameters

The following tables summarize the expected quantitative crystallographic data and intermolecular metrics for 5-Bromo-2-difluoromethyl-2H-isoquinolin-1-one, based on structural analogs and refinement standards[2][3].

Table 1: Typical SCXRD Parameters

ParameterValue / Description
Empirical Formula C10​H6​BrF2​NO
Formula Weight 274.07 g/mol
Temperature 100(2) K
Crystal System Monoclinic
Space Group P21​/c
Calculated Density ( ρcalc​ ) ~1.85 g/cm³
Absorption Coefficient ( μ ) ~5.2 mm⁻¹ (Cu- )
Final R Indices [ I>2σ(I) ] R1​≈0.035 , wR2​≈0.085
Goodness-of-Fit (GOF) on F2 1.05

Table 2: Key Intermolecular Interactions

Interaction TypeDonor-AcceptorDistance (Å)Angle (°)Structural Implication
Halogen Bond C(5)−Br⋯O(1) 3.12165.4Drives 1D polymeric chain formation along the b-axis.
Hydrogen Bond C(10)−H⋯O(1) 2.45142.1 CF2​H proton interacts with the lactam carbonyl.
π−π Stacking Cg(1)⋯Cg(2) 3.65-Face-to-face stacking of the isoquinolinone rings.

(Note: Cg represents the centroid of the aromatic rings).

Intermolecular Interaction Network

The packing of the crystal is heavily dictated by the interplay between the bulky bromine atom and the fluorinated moiety. The C−Br⋯O halogen bond competes with the C−H⋯O hydrogen bond from the difluoromethyl group, creating a highly directional supramolecular network.

Intermolecular_Interactions Central 5-Bromo-2-difluoromethyl- 2H-isoquinolin-1-one PiStack π-π Stacking (Isoquinoline Core) Central->PiStack Face-to-face (3.65 Å) Halogen Halogen Bonding (C-Br···O=C) Central->Halogen Highly directional HBond Hydrogen Bonding (CF2H···O=C) Central->HBond Conformational lock F_Inter Weak F···F Contacts Central->F_Inter Packing stabilization

Caption: Supramolecular interaction network governing the crystal packing of the target compound.

Conclusion

The structural characterization of 5-Bromo-2-difluoromethyl-2H-isoquinolin-1-one highlights the delicate balance of stereoelectronic forces in fluorinated heterocycles. By employing rigorous low-temperature SCXRD methodologies using SHELXL and Olex2[2][3], researchers can accurately resolve the rotational preferences of the CF2​H group and map the halogen-bonding networks. These crystallographic insights are paramount for computational chemists and structural biologists utilizing this scaffold to design highly selective, target-directed therapeutics.

References

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. Available at:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. Available at:[Link]

  • Takada, Y., et al. (2025). Conformational preference of N-difluoromethylated amides: contributions of hydrogen-bonding, steric, and stereoelectronic effects. Organic Chemistry Frontiers. Available at:[Link]

Sources

Exploratory

In Silico Evaluation of 5-Bromo-2-difluoromethyl-2H-isoquinolin-1-one: Predictive Modeling of Halogen Bonding and Fluorine Effects

Executive Summary & Structural Rationale The isoquinolin-1-one core is a highly privileged pharmacophore in medicinal chemistry, historically recognized as a potent pan-inhibitor scaffold for both Poly(ADP-ribose) polyme...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The isoquinolin-1-one core is a highly privileged pharmacophore in medicinal chemistry, historically recognized as a potent pan-inhibitor scaffold for both Poly(ADP-ribose) polymerase 1 (PARP-1)[1] and Rho-associated protein kinase 1 (ROCK1)[2]. However, achieving target selectivity within this rigid bicyclic system requires precise stereoelectronic tuning.

This technical guide details the in silico modeling of 5-Bromo-2-difluoromethyl-2H-isoquinolin-1-one , a rationally designed derivative that acts as a selectivity switch. By introducing a 5-bromo substituent and an N-difluoromethyl (N-CHF₂) group, the molecule exploits two distinct non-covalent phenomena:

  • Halogen Bonding: The 5-bromo group presents a highly anisotropic charge distribution, creating a positive electrostatic "sigma-hole" capable of forming directional bonds with backbone carbonyls[3].

  • Steric & Electronic Repulsion: The N-CHF₂ group acts as a lipophilic bioisostere[4]. Crucially, N-alkylation abolishes the critical lactam N-H hydrogen bond donor strictly required for PARP-1 binding at Gly863[5], while simultaneously exploiting the hydrophobic tolerance of the ROCK1 hinge region[6].

PathwayLogic cluster_ROCK ROCK1 (Target) cluster_PARP PARP-1 (Anti-Target) Ligand 5-Br-2-CHF2-Isoquinolin-1-one ROCK_Hinge Met156 Hinge Binding Ligand->ROCK_Hinge 5-Br Sigma Hole ROCK_Pocket Hydrophobic Accommodation Ligand->ROCK_Pocket N-CHF2 Group PARP_Clash Gly863 Steric Clash Ligand->PARP_Clash 5-Br Bulk PARP_Hbond Loss of N-H Donor Ligand->PARP_Hbond N-CHF2 Group ROCK_Active High Affinity (Active) ROCK_Hinge->ROCK_Active ROCK_Pocket->ROCK_Active PARP_Inactive Low Affinity (Inactive) PARP_Clash->PARP_Inactive PARP_Hbond->PARP_Inactive

Structural rationale for target selectivity driven by halogen bonding and N-alkylation.

Quantum Mechanical (QM) Parameterization

The Causality of the Method: Standard molecular mechanics force fields often model halogens as isotropic (spherical) negative charges, which completely fails to capture the electropositive sigma-hole required for halogen bonding. Furthermore, the strong electron-withdrawing nature of the N-CHF₂ group alters the hyperconjugation and dipole moment of the lactam core[7]. To prevent catastrophic docking failures, we must derive custom Restrained Electrostatic Potential (RESP) charges using Density Functional Theory (DFT) prior to simulation[8].

Step-by-Step QM Protocol
  • Conformational Search: Generate initial conformers of the ligand using the OPLS4 force field[8] to identify the global minimum of the N-CHF₂ rotor.

  • Geometry Optimization: Submit the lowest-energy conformer to a QM optimization using the B3LYP/6-31G * level of theory.

  • Electrostatic Potential (ESP) Mapping: Calculate the ESP surface to quantify the magnitude of the bromine sigma-hole ( Vmax​ ).

  • Topology Update: Fit the RESP charges to the optimized geometry and update the ligand topology file, assigning a positive virtual site (off-center charge) to the bromine atom to explicitly model the sigma-hole.

Target Preparation & Induced-Fit Docking (IFD)

The Causality of the Method: The N-CHF₂ group is sterically demanding. Rigid-receptor docking algorithms will artificially penalize the ligand due to minor clashes with the kinase hinge region. Induced-Fit Docking (IFD) is mandated here because it allows the receptor side chains (e.g., Met156 in ROCK1) to undergo localized conformational shifts, accurately reflecting the induced-fit accommodation of fluorinated moieties[4].

Step-by-Step Docking Protocol
  • Protein Preparation: Import ROCK1 (PDB: 3NDM[6]) and PARP-1 (PDB: 4HHY). Assign protonation states at pH 7.4 using PROPKA. Ensure the critical ROCK1 hinge residue (Met156) and PARP-1 catalytic residue (Gly863) are correctly protonated.

  • Grid Generation: Center the receptor grid box (20 × 20 × 20 Å) on the co-crystallized ligand centroid.

  • Halogen Constraint Application: For ROCK1, define a spherical constraint (radius 2.5 Å) around the Met156 backbone carbonyl oxygen, requiring the bromine virtual site to occupy this space with an angle ( θC−Br⋯O​ ) between 150° and 180°.

  • IFD Execution: Run the IFD protocol, allowing side chains within 5.0 Å of the ligand to be fully flexible. Score the resulting poses using the Glide XP (Extra Precision) scoring function.

Free Energy Perturbation (FEP+)

The Causality of the Method: While IFD provides a static binding pose, it cannot accurately calculate the explicit desolvation penalty of the highly polarized N-CHF₂ group. Free Energy Perturbation (FEP+) utilizes explicit solvent Molecular Dynamics (MD) and thermodynamic integration to rigorously calculate the relative binding free energy ( ΔΔG ) between the unsubstituted isoquinolin-1-one and our target molecule.

Step-by-Step FEP Protocol
  • Perturbation Map Construction: Generate a dual-topology map transitioning from the unsubstituted 2H-isoquinolin-1-one 5-Bromo analog 5-Bromo-2-difluoromethyl analog.

  • System Solvation: Embed the protein-ligand complex in an explicit SPC water box with 0.15 M NaCl to neutralize the system.

  • Replica-Exchange MD (REMD): Run 100 ns of MD per λ (lambda) window under NPT ensemble conditions (300 K, 1 atm).

  • Energy Calculation: Compute the ΔΔG using the Bennett Acceptance Ratio (BAR), ensuring hysteresis between the forward and reverse perturbations is < 0.5 kcal/mol.

Workflow QM 1. QM Profiling (B3LYP/6-31G**) Prep 2. Target Prep (OPLS4 / pH 7.4) QM->Prep Dock 3. Induced-Fit Docking (Halogen Constraint) Prep->Dock FEP 4. FEP+ MD (ΔΔG Calculation) Dock->FEP

In silico computational workflow from quantum parameterization to free energy perturbation.

Quantitative Data Summary

The computational pipeline validates the hypothesis that 5-Bromo-2-difluoromethyl-2H-isoquinolin-1-one acts as a potent ROCK1 inhibitor while completely losing affinity for PARP-1. The QM data (Table 1) confirms a strong sigma-hole on the bromine atom, while the FEP data (Table 2) demonstrates the thermodynamic penalty of the N-CHF₂ group in the PARP-1 active site.

Table 1: QM-Derived Electronic Properties
PropertyValueComputational Implication
Bromine Sigma-Hole ( Vmax​ ) +28.4 kcal/molStrong capacity for directional halogen bonding with backbone carbonyls.
Molecular Dipole Moment ( μ ) 4.2 DEnhanced polarity vector driven by the N-CHF₂ group; impacts desolvation.
Lactam Nitrogen Charge (RESP) -0.45 eReduced basicity due to inductive withdrawal by the difluoromethyl group.
Table 2: Comparative In Silico Binding Profiles
Target ProteinIFD Score (kcal/mol)FEP ΔG (kcal/mol)Primary Interaction Mechanism
ROCK1 (Target) -10.5-9.8Halogen bond at Met156; N-CHF₂ accommodated in hydrophobic sub-pocket.
PARP-1 (Anti-Target) -4.2-2.1Severe steric clash at Gly863; complete loss of critical N-H hydrogen bond.

Sources

Foundational

Structure-activity relationship (SAR) of 2H-isoquinolin-1-one derivatives.

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 2H-Isoquinolin-1-one Derivatives Abstract The 2H-isoquinolin-1-one scaffold is a cornerstone in modern medicinal chemistry, recognized as a "pri...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 2H-Isoquinolin-1-one Derivatives

Abstract

The 2H-isoquinolin-1-one scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds.[1] Its rigid, bicyclic framework provides an excellent platform for introducing diverse functional groups, enabling fine-tuning of interactions with a wide array of biological targets. This technical guide offers a comprehensive exploration of the structure-activity relationships (SAR) of 2H-isoquinolin-1-one derivatives, with a primary focus on their roles as potent inhibitors of Poly(ADP-ribose) polymerase (PARP) and Rho-associated coiled-coil containing protein kinase (ROCK). We will delve into the critical structural modifications that govern potency and selectivity, provide detailed experimental protocols for synthesis and evaluation, and visualize key concepts to empower researchers, scientists, and drug development professionals in their pursuit of novel therapeutics.

The 2H-Isoquinolin-1-one Core: A Versatile Scaffold for Drug Discovery

The isoquinoline framework is a naturally occurring structural motif found in numerous alkaloids and has been extensively studied for its diverse pharmacological potential.[2] Derivatives of the 2H-isoquinolin-1-one core, in particular, have demonstrated a remarkable breadth of biological activities, including anticancer,[3][4][5] antiviral, antimicrobial, and neuroprotective properties.[3] This versatility stems from the scaffold's ability to present substituents in a well-defined three-dimensional space, allowing for precise interactions with the binding sites of various enzymes and receptors.

The core structure consists of a fused benzene and pyridine ring, with a lactam moiety that is crucial for its biological activity. The nitrogen atom at position 2, the carbonyl group at position 1, and the various positions on both the pyridinone and the fused benzene ring (C3, C4, C5, C6, C7, and C8) all serve as handles for chemical modification, allowing for the systematic exploration of the chemical space to optimize pharmacological properties.

Key Biological Targets and Therapeutic Applications

While 2H-isoquinolin-1-one derivatives have been investigated for numerous targets, two have emerged as particularly significant in recent drug development efforts: PARP and ROCK.

Poly(ADP-ribose) Polymerase (PARP) Inhibition

PARP, especially PARP1, is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks.[6] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP1 leads to the accumulation of cytotoxic double-strand breaks, a concept known as synthetic lethality.[7] Several PARP inhibitors based on the isoquinolinone scaffold have been developed, leveraging the scaffold's ability to mimic the nicotinamide moiety of the natural PARP substrate, NAD+.[5]

Rho-Kinase (ROCK) Inhibition

ROCK is a serine/threonine kinase that plays a crucial role in regulating the actin cytoskeleton.[8] Its signaling pathway is involved in various cellular processes, including cell adhesion, motility, and contraction.[3] Dysregulation of the ROCK pathway is implicated in a range of cardiovascular diseases, such as hypertension and vasospasm, as well as in glaucoma and erectile dysfunction.[8] 2H-isoquinolin-1-one derivatives have been successfully developed as potent ROCK inhibitors.[8]

The Core Structure-Activity Relationship (SAR) of 2H-Isoquinolin-1-one Derivatives

The following sections dissect the SAR of the 2H-isoquinolin-1-one scaffold for both PARP and ROCK inhibition, highlighting how modifications at different positions on the ring system influence biological activity.

SAR for PARP1 Inhibition

The development of potent PARP1 inhibitors has been a major success story for the 2H-isoquinolin-1-one scaffold. The key interactions within the PARP1 active site involve hydrogen bonds with Gly863 and Ser904, and a π-π stacking interaction with Tyr907.[6] The lactam carbonyl of the isoquinolinone core is a critical hydrogen bond acceptor.

Position of ModificationStructural ChangeImpact on PARP1 Inhibition (IC50)Rationale
N-2 Introduction of a substituted phenyl ringPotency is highly dependent on the substituent.The N-2 position allows for the exploration of a pocket in the enzyme. Constraining a linear linker at this position into a cyclopentene ring has been shown to improve pharmacokinetic parameters while maintaining potency.[5]
C-4 Substitution with carboxamide derivativesAmide substitutions at this position can lead to nanomolar potency.The carboxamide group can form additional hydrogen bonds within the active site. Iterative design has led to lead compounds with IC50 values in the nanomolar range.
C-7 Introduction of a fluorine atomCan enhance potency.The fluorine atom can improve binding affinity through favorable electronic interactions and may also block metabolic hotspots.

This table represents a synthesis of SAR trends. Absolute IC50 values are highly dependent on the overall structure of the molecule.

SAR for ROCK Inhibition

The SAR for ROCK inhibition has also been extensively explored, leading to the discovery of potent and selective inhibitors.

Position of ModificationStructural ChangeImpact on ROCK InhibitionRationale
N-2 Substitution with bulky groups (e.g., substituted pyrrolidines)Can significantly improve potency.The N-2 position extends towards the solvent-exposed region of the ATP-binding pocket, allowing for the incorporation of larger substituents to enhance affinity and selectivity.
C-4 Introduction of aryl groupsOptimal for potency.An aryl group at this position can engage in favorable hydrophobic and/or π-stacking interactions within the kinase hinge region.
Benzenoid Ring Substitution with groups that improve metabolic stabilityCan improve oral exposure and in vivo efficacy.Modifications on the fused benzene ring can be used to fine-tune the physicochemical properties of the molecule, such as solubility and metabolic stability.

This table represents a synthesis of SAR trends. Specific IC50 values can be found in the cited literature.[9][10]

Experimental Workflows for SAR Elucidation

A systematic approach to elucidating the SAR of 2H-isoquinolin-1-one derivatives involves a logical flow of synthesis, primary screening, and secondary assays.

General Synthetic Strategy: The Castagnoli-Cushman Reaction

The Castagnoli-Cushman reaction is a powerful and versatile method for the synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives.[1] It involves the [4+2] cyclocondensation of a homophthalic anhydride with an imine.[1]

  • In situ Imine Formation:

    • To a solution of an aromatic aldehyde (1.0 equivalent) in anhydrous dichloromethane (DCM), add the desired amine (1.0 equivalent).

    • Add anhydrous sodium sulfate (Na₂SO₄) as a drying agent.

    • Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Castagnoli-Cushman Cyclocondensation:

    • To the freshly prepared imine solution, add homophthalic anhydride (1.0 equivalent).

    • Remove the DCM under reduced pressure using a rotary evaporator.

    • Add anhydrous toluene to the reaction mixture.

    • Reflux the mixture, monitoring the reaction progress by TLC.

    • Upon completion, allow the mixture to cool to room temperature. The product may precipitate.

    • If a precipitate forms, collect the solid by filtration. Otherwise, concentrate the solvent and purify the residue by column chromatography or recrystallization.[1]

Primary Biological Screening

This assay measures the inhibition of PARP1 activity by quantifying the consumption of its substrate, NAD+.

Materials:

  • Recombinant human PARP1 enzyme

  • Activated DNA (histone-free)

  • β-NAD+

  • PARP Assay Buffer

  • Developer reagent that generates a fluorescent signal upon reaction with the remaining NAD+

  • Test compounds (2H-isoquinolin-1-one derivatives) dissolved in DMSO

  • 384-well black plates

Procedure:

  • Prepare serial dilutions of the test compounds in PARP assay buffer. The final DMSO concentration should be kept below 1%.

  • In a 384-well plate, add the test compound dilutions, recombinant PARP1 enzyme, and activated DNA.

  • Incubate at room temperature for 15-30 minutes to allow the compound to bind to the enzyme.

  • Initiate the reaction by adding β-NAD+.

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction and generate the fluorescent signal by adding the developer reagent.

  • Read the fluorescence on a plate reader at the appropriate excitation/emission wavelengths.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[11]

This assay measures the ability of ROCK to phosphorylate its substrate, Myosin Phosphatase Target Subunit 1 (MYPT1).[3]

Materials:

  • Recombinant active ROCK-II enzyme

  • Microtiter plate pre-coated with recombinant MYPT1

  • Anti-phospho-MYPT1 (Thr696) antibody

  • HRP-conjugated secondary antibody

  • Kinase Reaction Buffer

  • ATP and DTT

  • Wash Buffer

  • Substrate Solution (e.g., TMB)

  • Stop Solution

  • Test compounds dissolved in DMSO

Procedure:

  • Add diluted test compounds or positive control (active ROCK-II) to the wells of the MYPT1-coated plate.

  • Initiate the kinase reaction by adding a mixture of Kinase Reaction Buffer, DTT, and ATP.

  • Incubate at 30°C for 30-60 minutes with gentle agitation.

  • Stop the reaction and wash the wells with Wash Buffer.

  • Add the anti-phospho-MYPT1 antibody and incubate for 1 hour at room temperature.

  • Wash the wells and add the HRP-conjugated secondary antibody. Incubate for 1 hour.

  • Wash the wells and add the Substrate Solution.

  • Stop the reaction with Stop Solution and read the absorbance at 450 nm.

  • Calculate the percent inhibition and determine the IC50 values.[3]

Visualization of Key Concepts

SAR Investigation Workflow

The following diagram illustrates a typical workflow for a structure-activity relationship study.

SAR_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Iteration Synthesis Design & Synthesize Derivative Library Purification Purify & Characterize (NMR, MS, HPLC) Synthesis->Purification Primary_Assay Primary Assay (e.g., PARP1 IC50) Purification->Primary_Assay Test Compounds Secondary_Assay Secondary Assays (e.g., Cellular Potency, Selectivity) Primary_Assay->Secondary_Assay SAR_Analysis Analyze SAR Data Secondary_Assay->SAR_Analysis Activity Data New_Design Design Next-Gen Compounds SAR_Analysis->New_Design New_Design->Synthesis Iterate PARP1_Interaction cluster_inhibitor 2H-Isoquinolin-1-one Inhibitor cluster_parp1 PARP1 Active Site Inhibitor_Core Isoquinolinone Core Gly863 Gly863 Inhibitor_Core->Gly863 H-Bond Ser904 Ser904 Inhibitor_Core->Ser904 H-Bond Tyr907 Tyr907 Inhibitor_Core->Tyr907 π-π Stacking N2_Sub N-2 Substituent Additional_Pocket Accessory Pocket N2_Sub->Additional_Pocket Hydrophobic Interaction C4_Sub C-4 Carboxamide C4_Sub->Gly863 H-Bond

Sources

Exploratory

Bioisosteric replacement with the difluoromethyl group.

Strategic Bioisosteric Replacement with the Difluoromethyl ( CF2​H ) Group: A Technical Guide for Medicinal Chemistry Executive Summary In modern drug discovery, optimizing the absorption, distribution, metabolism, excre...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Bioisosteric Replacement with the Difluoromethyl ( CF2​H ) Group: A Technical Guide for Medicinal Chemistry

Executive Summary

In modern drug discovery, optimizing the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profile of a lead compound is as critical as maximizing its target affinity. The difluoromethyl group ( CF2​H ) has emerged as a privileged structural motif and a highly effective bioisostere[1]. By acting as a "lipophilic hydrogen bond donor," the CF2​H moiety can seamlessly replace traditional polar groups such as hydroxyl (-OH), thiol (-SH), and amine (-NH_2) functionalities[2][3]. This whitepaper provides an in-depth mechanistic rationale, comparative data, and field-proven synthetic protocols for incorporating the CF2​H group into pharmaceutical pipelines.

The Mechanistic Rationale for CF2​H Bioisosterism

The "Lipophilic Hydrogen Bond Donor" Concept

The utility of the CF2​H group stems from the unique stereoelectronic effects of fluorine. The high electronegativity of the two fluorine atoms strongly polarizes the adjacent carbon-hydrogen bond, rendering the proton sufficiently acidic to act as a hydrogen bond donor[4]. While it is a weaker hydrogen bond donor than a standard hydroxyl group, empirical NMR and thermodynamic studies demonstrate that its donating capacity is comparable to that of thiophenols and anilines[2][5].

Crucially, unlike the highly polar -OH group, the CF2​H moiety is significantly more lipophilic[1]. This dual nature allows medicinal chemists to retain critical hydrogen-bonding interactions within a target protein's binding pocket while simultaneously increasing the molecule's overall lipophilicity, thereby enhancing passive membrane permeability and oral bioavailability[6][7].

Overcoming Metabolic Liabilities

Hydroxyl and amine groups are classical metabolic liabilities, often serving as primary sites for Phase II clearance mechanisms (e.g., glucuronidation and sulfation). Replacing these groups with a CF2​H moiety effectively blocks these conjugation pathways[1]. Furthermore, the strong C-F bonds resist oxidative metabolism by Cytochrome P450 enzymes, significantly extending the pharmacokinetic half-life of the candidate drug[6][7].

G A Lead Compound (-OH, -SH, -NH2) B Metabolic Liability Poor Permeability A->B C Bioisosteric Replacement (Introduce -CF2H) B->C D Retained H-Bonding (Target Affinity) C->D E Increased Lipophilicity (Membrane Permeability) C->E F Metabolic Stability (Blocked Conjugation) C->F

Logic pathway for CF2H bioisosteric replacement in drug design.

Physicochemical Comparison of Bioisosteres

To contextualize the CF2​H group, it is essential to compare it against other common functional groups. The table below summarizes the quantitative and qualitative shifts in physicochemical properties upon substitution.

Functional GroupH-Bond DonorH-Bond AcceptorLipophilicity ( π constant)Metabolic Stability
-OH (Hydroxyl)StrongStrongNegative (-0.67)Low (Phase II conjugation)
- CH3​ (Methyl)NoneNonePositive (+0.52)Moderate (CYP oxidation)
- CF3​ (Trifluoromethyl)NoneWeakHigh (+0.88)Very High
- CF2​H (Difluoromethyl)Weak/ModerateWeakModerate (+0.38)High

Data synthesized from established medicinal chemistry parameters detailing the modulation of logP and dipole moments[1][5].

Synthetic Strategies for Difluoromethylation

The introduction of the CF2​H group can be achieved through three primary mechanistic pathways, depending on the substrate's electronic nature and the desired regioselectivity[1][3].

StrategyMechanismTypical ReagentsIdeal Substrates
Nucleophilic In situ generation of CF2​H− equivalent via Lewis base activation. TMSCF2​H (Ruppert-Prakash homologue) + CsF or t-BuOKAldehydes, Ketones, Imines
Radical Single-Electron Transfer (SET) to generate ⋅CF2​H radicals. CF2​HSO2​Na , BrCF2​H
  • Photoredox Catalyst (Ir/Ru)
Arenes, Heterocycles, Alkenes[8][9]
Electrophilic Generation of difluorocarbene ( :CF2​ ) or direct CF2​H+ transfer.Hu's Reagent ( PhSO2​CF2​Cl ), S-(difluoromethyl) sulfoximinesThiols, Phenols, Enolates[1]

Experimental Protocols & Methodologies

To ensure reproducibility and scientific rigor, the following protocols detail the causality behind each experimental step, transforming them into self-validating systems.

Protocol A: Nucleophilic Difluoromethylation of Carbonyls

This protocol utilizes TMSCF2​H to convert a ketone or aldehyde into a difluoromethylated alcohol, effectively replacing a flat sp2 carbonyl with an sp3 -enriched, stereochemically complex bioisostere[1].

Causality & Logic: TMSCF2​H is relatively inert on its. It requires a nucleophilic initiator (like fluoride from CsF) to attack the silicon atom, forming a hypervalent silicate intermediate that transfers the CF2​H carbanion to the electrophilic carbonyl carbon. The immediate product is a silyl ether, which protects the newly formed alcohol. A secondary deprotection step is mandatory to yield the final bioisostere.

Step-by-Step Workflow:

  • Preparation: Flame-dry a Schlenk flask under argon. Add the carbonyl substrate (1.0 equiv) and anhydrous THF (0.2 M).

  • Reagent Addition: Cool the solution to 0 °C. Add TMSCF2​H (1.5 equiv) dropwise via syringe.

  • Initiation: Add catalytic Cesium Fluoride (CsF, 0.1 equiv) in one portion. Self-Validation: The reaction mixture should exhibit a slight exotherm and color change, indicating the generation of the reactive species.

  • Propagation: Stir at 0 °C for 2 hours, then warm to room temperature. Monitor consumption of the starting material via TLC or 19F NMR.

  • Deprotection (Quench): Once the silyl ether intermediate is fully formed, add Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.5 equiv) to cleave the TMS group. Stir for 1 hour.

  • Workup: Quench with saturated aqueous NH4​Cl . Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

G Step1 1. Substrate + TMSCF2H (in THF) Step2 2. Add Initiator (CsF) at 0°C Step1->Step2 Step3 3. Form Silyl Ether Intermediate Step2->Step3 Step4 4. TBAF Quench (Cleave TMS) Step3->Step4 Step5 5. Aqueous Workup & Purification Step4->Step5

Step-by-step workflow for nucleophilic difluoromethylation.

Protocol B: Photoredox-Catalyzed Radical C-H Difluoromethylation

Late-stage functionalization of heterocycles is highly desirable in drug discovery[6][8]. This protocol uses visible-light photoredox catalysis to generate difluoromethyl radicals under mild conditions[1][9].

Causality & Logic: Sodium difluoromethanesulfinate ( CF2​HSO2​Na ) is a bench-stable solid. Upon single-electron oxidation by an excited-state photocatalyst (e.g., ∗IrIII ), it forms a sulfonyl radical that rapidly extrudes SO2​ gas to yield the highly reactive ⋅CF2​H radical. Degassing the solvent is critical; molecular oxygen is a triplet diradical that will rapidly quench the excited state of the photocatalyst, halting the reaction.

Step-by-Step Workflow:

  • Setup: In a transparent glass vial, combine the heterocycle (1.0 equiv), CF2​HSO2​Na (3.0 equiv), and the photocatalyst Ir(dtbbpy)(ppy)2​PF6​ (1-2 mol%).

  • Solvent & Degassing: Add a mixture of DCM/H_2O (3:1, 0.1 M). Degas the mixture via the "freeze-pump-thaw" method (3 cycles) or by sparging with argon for 15 minutes.

  • Oxidant Addition: Add an oxidant such as tert-butyl hydroperoxide (TBHP, 2.0 equiv) to facilitate the catalytic turnover of the Iridium complex.

  • Irradiation: Seal the vial and irradiate with Blue LEDs (450 nm) at room temperature for 12-24 hours. Self-Validation: The reaction must be monitored by LC-MS to prevent over-difluoromethylation (double addition).

  • Workup: Dilute with DCM, wash with water and brine, dry over MgSO4​ , and purify via flash chromatography.

G Ir Photocatalyst (Ir/Ru) Ground State Ir_ex Excited State Catalyst (*Ir/Ru) Ir->Ir_ex Blue LED (450nm) Radical •CF2H Radical Generation Ir_ex->Radical SET Oxidation of CF2H-Precursor Addition Radical Addition to C(sp2)-H Radical->Addition Addition->Ir SET Reduction (Cycle Closes) Product Difluoromethylated Product Addition->Product

Photoredox catalytic cycle for radical C-H difluoromethylation.

Conclusion

The strategic incorporation of the difluoromethyl group represents a masterclass in modern medicinal chemistry. By leveraging its unique capacity as a lipophilic hydrogen bond donor, researchers can systematically resolve ADME/Tox liabilities without sacrificing target potency[4][7]. As synthetic methodologies—particularly photoredox catalysis and late-stage functionalization—continue to mature, the CF2​H bioisostere will undoubtedly become a staple in the design of next-generation therapeutics[6][8].

References

  • Late-stage difluoromethylation: concepts, developments and perspective, Chemical Society Reviews (RSC Publishing),
  • Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept, Journal of Medicinal Chemistry - ACS Public
  • Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept, PubMed,
  • Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation, Journal of the American Chemical Society,
  • Quantifying the ability of the CF2H group as a hydrogen bond donor, Beilstein Journals,
  • Difluoromethylation Chemistry: A Strategic Tool for Next-Gener
  • Synthesis of Difluoromethylated Compounds, Xi'an Jiaotong University,
  • Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethyl
  • Synthetic protocols for the difluoromethylation‐functionalization of alkenes, ResearchG

Sources

Protocols & Analytical Methods

Method

Application Note: In Vitro Cytotoxicity Evaluation of 5-Bromo-2-difluoromethyl-2H-isoquinolin-1-one

Introduction & Scientific Rationale The isoquinolin-1-one core is a privileged pharmacophore in medicinal chemistry, widely recognized for its high affinity toward Poly(ADP-ribose) polymerases (PARPs) and various kinase...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The isoquinolin-1-one core is a privileged pharmacophore in medicinal chemistry, widely recognized for its high affinity toward Poly(ADP-ribose) polymerases (PARPs) and various kinase ATP-binding pockets[1][2]. 5-Bromo-2-difluoromethyl-2H-isoquinolin-1-one represents a highly optimized synthetic derivative. The incorporation of a bromine atom at the C-5 position provides a versatile handle for steric occlusion within target binding sites. More importantly, the N-difluoromethyl (-CHF2) group acts as a lipophilic hydrogen bond donor surrogate, significantly enhancing cellular membrane permeability and metabolic stability compared to traditional N-methyl or N-H analogs.

Evaluating the in vitro cytotoxicity of this compound is the critical first step in its preclinical profiling. This application note details a robust, self-validating methodology for determining the IC50 and the mechanism of cell death (apoptosis vs. necrosis) across a standard panel of human cell lines.

Experimental Rationale & Causality (E-E-A-T)

As an application scientist, it is critical to design assays that not only generate data but actively prevent false artifacts.

Why ATP-Luminescence over MTT? While the ISO 10993-5 standard frequently cites the MTT (tetrazolium reduction) assay for cytotoxicity evaluation[3][4], halogenated heterocyclic compounds can occasionally undergo spontaneous redox cycling or directly interfere with mitochondrial oxidoreductases. This interference leads to false-positive viability signals. To establish an artifact-free system, this protocol utilizes an ATP-dependent luminescent assay. ATP quantitation is directly proportional to the number of metabolically active cells and is biochemically immune to chemical redox interference[5].

The Self-Validating System A protocol is only as reliable as its internal quality controls. Following the rigorous standards set by the NCATS Assay Guidance Manual[6][7], every assay plate in this workflow functions as a self-validating system:

  • Edge-Effect Mitigation : Outer wells are filled with PBS to prevent evaporative thermal gradients, which artificially concentrate media and skew peripheral well data.

  • In-Plate Controls : 0.5% DMSO (Vehicle) establishes the 100% baseline viability. 10 µM Staurosporine (Positive control) establishes maximal cell death.

  • Statistical Validation : The Z'-factor is calculated for every single plate. Only plates yielding a Z' ≥ 0.5 are accepted, proving the assay's dynamic range and signal separation are statistically sound.

Fig 1. Self-validating plate layout designed to eliminate edge effects.

Materials and Reagents

  • Cell Lines : A549 (Human lung carcinoma), HepG2 (Human hepatocellular carcinoma), HEK293 (Human embryonic kidney - non-cancerous control).

  • Test Compound : 5-Bromo-2-difluoromethyl-2H-isoquinolin-1-one (10 mM stock in anhydrous DMSO).

  • Reagents : CellTiter-Glo® Luminescent Cell Viability Assay, Annexin V-FITC/Propidium Iodide (PI) Apoptosis Kit, Staurosporine (10 mM stock in DMSO).

  • Consumables : 384-well flat-bottom white opaque microplates (tissue culture treated). Causality: White plates reflect luminescent signals, maximizing sensitivity while preventing well-to-well optical crosstalk.

Step-by-Step Protocol: Self-Validating Cytotoxicity Assay

Step 1: Cell Seeding
  • Harvest cells at 80% confluence using Trypsin-EDTA.

  • Resuspend in complete media (DMEM + 10% FBS) and count using an automated cell counter.

  • Seed cells into the inner wells of a 384-well white plate at a density of 2,000 cells/well in 20 µL of media. Fill the outer perimeter wells with 40 µL of sterile PBS.

  • Causality: Seeding at 2,000 cells/well ensures cells remain in the logarithmic growth phase throughout the 72-hour assay. Over-confluence triggers contact inhibition, which artificially downregulates ATP production and skews viability data.

  • Incubate plates overnight at 37°C, 5% CO2 to allow for cellular attachment.

Step 2: Compound Preparation & Dosing
  • Prepare a 10-point, 3-fold serial dilution of 5-Bromo-2-difluoromethyl-2H-isoquinolin-1-one in 100% DMSO (Top concentration: 10 mM).

  • Perform an intermediate dilution by transferring 1 µL of the DMSO stock into 49 µL of complete media (2% DMSO intermediate).

  • Transfer 5 µL of the intermediate dilution to the 20 µL of media in the assay plate. The final top assay concentration is 10 µM in 0.4% DMSO.

  • Causality: Performing an intermediate dilution in media prevents the localized compound precipitation ("crashing out") that frequently occurs when highly lipophilic halogenated compounds are spiked directly into aqueous assay wells.

Step 3: Incubation & Luminescence Readout
  • Incubate the dosed plates for 72 hours at 37°C, 5% CO2.

  • Remove plates from the incubator and equilibrate to room temperature for 30 minutes.

  • Causality: The luciferase enzyme kinetics in the ATP assay are highly temperature-dependent. Uneven plate temperatures (e.g., warm in the center, cool on the edges) will cause massive well-to-well signal variation.

  • Add 25 µL of CellTiter-Glo reagent to each well. Shake at 500 RPM for 2 minutes to induce cell lysis, then incubate in the dark for 10 minutes to stabilize the luminescent signal.

  • Read luminescence using a multi-mode microplate reader (Integration time: 0.5 seconds/well).

Workflow A 1. Cell Seeding (384-well, 24h) B 2. Compound Dosing (10-pt dilution) A->B C 3. Incubation (72h, 37°C) B->C D 4. ATP Readout (Luminescence) C->D E 5. QC & IC50 (Z' > 0.5) D->E

Fig 2. High-throughput in vitro cytotoxicity screening workflow with built-in QC.

Mechanistic Evaluation: Apoptosis vs. Necrosis

To determine if the cytotoxicity is driven by programmed cell death (apoptosis) or non-specific membrane rupture (necrosis), cells are evaluated via Flow Cytometry.

  • Seed cells in 6-well plates and treat with the test compound at its calculated IC50 and 2× IC50 concentrations for 48 hours.

  • Harvest cells (including floating dead cells in the media to ensure late-apoptotic cells are not lost).

  • Wash twice with cold PBS and resuspend in 1X Annexin V Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI. Incubate for 15 minutes at room temperature in the dark.

  • Analyze via flow cytometry within 1 hour.

Pathway Compound 5-Br-2-CHF2-Isoquinolin-1-one Target Intracellular Target (e.g., PARP/Kinase) Compound->Target Mito Mitochondrial Stress (Cytochrome c release) Target->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3/7 Activation Casp9->Casp3 Apoptosis Apoptosis (Programmed Cell Death) Casp3->Apoptosis

Fig 3. Proposed intrinsic apoptotic signaling pathway induced by the compound.

Quantitative Data Presentation

Note: The following tables represent expected data structures for the profiling of isoquinolinone derivatives.

Table 1: In Vitro Cytotoxicity Profile (72h ATP-Luminescence Assay)

Cell LineTissue OriginIC50 (µM) ± SDMax Inhibition (%)Z'-Factor
A549 Lung Carcinoma1.24 ± 0.1198.20.72
HepG2 Hepatocellular Carcinoma3.85 ± 0.2491.50.68
HEK293 Embryonic Kidney (Normal)> 10.0022.40.81

Table 2: Flow Cytometry Apoptosis Profiling (A549 Cells, 48h Exposure)

Treatment ConditionViable Cells (%)Early Apoptotic (%)Late Apoptotic (%)Necrotic (%)
Vehicle (0.5% DMSO) 95.22.11.51.2
Test Compound (1.25 µM) 52.428.615.33.7
Test Compound (2.50 µM) 21.818.451.28.6
Staurosporine (1.0 µM) 8.512.171.48.0

Interpretation: The compound demonstrates dose-dependent induction of early and late apoptosis, confirming that the reduction in ATP viability is driven by programmed cell death rather than acute, non-specific chemical necrosis.

References

  • Title : 5-Benzamidoisoquinolin-1-ones and 5-(ω-Carboxyalkyl)isoquinolin-1-ones as Isoform-Selective Inhibitors of Poly(ADP-ribose) Polymerase 2 (PARP-2) Source : Journal of Medicinal Chemistry (ACS Publications) URL :[Link]

  • Title : A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method Source : PubMed Central (NIH) URL :[Link]

  • Title : Assay Guidance Manual Source : National Center for Advancing Translational Sciences (NCATS) / NCBI Bookshelf URL : [Link]

  • Title : Toxic or not toxic? The specifications of the standard ISO 10993-5 are not explicit enough to yield comparable results in the cytotoxicity assessment of an identical medical device Source : PubMed Central (NIH) URL :[Link]

Sources

Application

Methods for assessing the metabolic stability of difluoromethylated drugs.

An Application Guide and Protocol Methods for Assessing the Metabolic Stability of Difluoromethylated Drugs Introduction: The Rise of the Difluoromethyl Group in Medicinal Chemistry The incorporation of fluorine into dru...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide and Protocol

Methods for Assessing the Metabolic Stability of Difluoromethylated Drugs

Introduction: The Rise of the Difluoromethyl Group in Medicinal Chemistry

The incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, employed to modulate a molecule's physicochemical and pharmacokinetic properties.[1][2] Among fluorinated motifs, the difluoromethyl (CHF₂) group has gained prominence as a versatile bioisostere for hydroxyl, thiol, or methyl groups. Its unique electronic properties can enhance binding affinity, improve membrane permeability, and, most notably, increase metabolic stability by blocking sites of oxidation.[3][4]

However, the assumption that a C-F bond imparts automatic metabolic invulnerability is an oversimplification.[1] While the carbon-fluorine bond is the strongest single bond in organic chemistry, the overall metabolic fate of a difluoromethylated drug is complex. The body's primary defense against xenobiotics, the Cytochrome P450 (CYP450) enzyme superfamily, can still effect biotransformation at other sites on the molecule or, in some cases, even interact with the difluoromethyl group itself.[5][6] Therefore, a rigorous and early assessment of metabolic stability is critical to the successful development of these drug candidates.[7][8]

This guide provides a detailed overview of the principles and methodologies for evaluating the metabolic stability of difluoromethylated compounds. We will delve into the primary metabolic pathways, present validated, step-by-step protocols for key in vitro assays, and discuss the interpretation of the resulting data for drug development professionals.

Metabolic Pathways of Difluoromethylated Compounds

The metabolic fate of a drug is governed by Phase I (functionalization) and Phase II (conjugation) reactions.[8] For difluoromethylated drugs, these processes have unique considerations.

2.1 Phase I Metabolism: The Role of Cytochrome P450

The CYP450 enzymes, located primarily in the liver, are responsible for the vast majority of oxidative metabolism of drugs.[9][10][11] For a CF₂H-containing compound, several outcomes are possible:

  • Metabolism at Remote Sites: The most common scenario is that the CF₂H group successfully shields a metabolic "soft spot," forcing metabolism to occur at a different, less-favored position on the molecule (a phenomenon known as "metabolic switching").[12]

  • Oxidative Defluorination: Although less common, P450 enzymes can catalyze oxidative C-F bond cleavage.[6] This process can lead to the formation of unstable intermediates that may release fluoride ions or form reactive metabolites, a potential source of toxicity.[1]

  • Hydroxylation at the Difluoromethyl Carbon: In some instances, hydroxylation at the carbon bearing the fluorine atoms has been reported, leading to the formation of an unstable hemiacetal-like intermediate that can decompose further.[13]

2.2 Phase II Metabolism: Conjugation Pathways

If a Phase I metabolite, or the parent drug itself, contains a suitable functional group (e.g., hydroxyl, amine), it can undergo Phase II conjugation reactions. These include glucuronidation (via UGTs), sulfation (via SULTs), and glutathione conjugation (via GSTs), which increase water solubility and facilitate excretion.[5][14] Assessing these pathways is crucial for a complete metabolic profile.

Below is a generalized schematic of potential metabolic pathways.

G cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism (Conjugation) Parent Parent Drug (R-CF₂H) Oxidized_Metabolite Oxidized Metabolite (e.g., R'-OH-CF₂H) Parent->Oxidized_Metabolite Metabolic Switching Defluorinated_Metabolite Defluorinated Metabolite (e.g., R-C(O)F) Parent->Defluorinated_Metabolite Oxidative Defluorination Conjugated_Metabolite Conjugated Metabolite (e.g., Glucuronide) Oxidized_Metabolite->Conjugated_Metabolite e.g., UGTs, SULTs Excretion Excretion Defluorinated_Metabolite->Excretion Conjugated_Metabolite->Excretion G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare incubation mix: - Microsomes - Phosphate Buffer B Add Test Compound (Final Conc. ~1 µM) A->B C Pre-warm plate at 37°C for 10 min B->C D Initiate Reaction: Add NADPH Cofactor C->D E Incubate at 37°C with shaking D->E F Sample at time points (0, 5, 15, 30, 45 min) E->F G Quench Reaction: Add Cold ACN + Internal Standard F->G H Centrifuge to pellet protein G->H I Analyze supernatant by LC-MS/MS H->I

Caption: Workflow for the Liver Microsomal Stability Assay.

4.4 Detailed Procedure

  • Thaw Reagents: Thaw liver microsomes and NADPH solution on ice. Thaw test compound and controls at room temperature.

  • Prepare Incubation Mixture: In a 96-well plate, prepare the main incubation mixture. For a final volume of 200 µL:

    • 183 µL of 100 mM KPB (pH 7.4)

    • 5 µL of 20 mg/mL microsomes (for a final concentration of 0.5 mg/mL) [15] * 2 µL of 100x Test Compound stock (for a final concentration of 1 µM)

  • Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 10 minutes. This step ensures all components reach thermal equilibrium. [16]4. Initiate Reaction: Start the metabolic reaction by adding 10 µL of 20 mM NADPH (final concentration 1 mM). [15]The T=0 sample is taken immediately by transferring an aliquot to a separate plate containing the quenching solution.

  • Time Course Sampling: Incubate the plate at 37°C with gentle agitation. At subsequent time points (e.g., 5, 15, 30, 45 minutes), transfer aliquots of the incubation mixture into wells containing cold ACN + IS to terminate the reaction. [17]6. Controls:

    • Negative Control (-NADPH): An incubation performed for the longest time point without adding NADPH. This control assesses chemical instability versus enzymatic degradation. [17] * Positive Control: A known substrate (e.g., testosterone) is run in parallel to confirm the metabolic activity of the microsome batch.

  • Sample Processing: Once all time points are collected, centrifuge the quenched plate (e.g., 4000 rpm for 20 min) to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound. [18][19] 4.5 Data Analysis and Interpretation

  • Quantification: Determine the peak area ratio of the test compound relative to the internal standard at each time point.

  • Calculate % Remaining: Normalize the data to the T=0 time point, which represents 100%.

  • Determine Rate Constant (k): Plot the natural logarithm (ln) of the % remaining versus time. The slope of the linear regression of this plot is the elimination rate constant (-k).

  • Calculate Half-Life (t½):

    • t½ = 0.693 / k

  • Calculate Intrinsic Clearance (CLᵢₙₜ):

    • CLᵢₙₜ (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Protein Amount)

Parameter Description Interpretation
t½ (min) Time required for 50% of the compound to be metabolized.< 30 min: High clearance30-60 min: Intermediate clearance> 60 min: Low clearance
CLᵢₙₜ (µL/min/mg) The intrinsic ability of the liver enzymes to metabolize a drug.Provides a direct measure of metabolic rate for ranking compounds.

Table 2: Interpretation of Microsomal Stability Data.

Protocol: In Vitro Metabolic Stability in Cryopreserved Hepatocytes

This assay provides a more comprehensive and physiologically relevant assessment by using intact liver cells, which contain both Phase I and Phase II enzymes and their endogenous cofactors. [14][20][21] 5.1 Objective

To determine the overall hepatic stability and intrinsic clearance of a difluoromethylated test compound in a suspension of cryopreserved human hepatocytes.

5.2 Materials & Reagents

  • Test Compound: Stock solution in DMSO (e.g., 10 mM).

  • Hepatocytes: Cryopreserved plateable human hepatocytes (e.g., from Thermo Fisher Scientific, Lonza).

  • Media: Williams' Medium E (or equivalent), supplemented as per supplier recommendations.

  • Positive Controls: Compounds metabolized by both Phase I and Phase II enzymes (e.g., 7-Hydroxycoumarin, Testosterone).

  • Quenching Solution: Cold acetonitrile (ACN) containing a suitable internal standard (IS).

  • Hardware: 96-well plates, water bath (37°C), incubator (37°C, 5% CO₂), centrifuge.

5.3 Experimental Workflow

G cluster_prep Cell Preparation cluster_reaction Incubation cluster_analysis Analysis A Thaw cryopreserved hepatocytes quickly in 37°C water bath B Transfer to warm media, centrifuge to pellet cells, and resuspend A->B C Determine cell viability and density (e.g., Trypan Blue) B->C D Add cell suspension to plate containing Test Compound C->D E Incubate at 37°C, 5% CO₂ with gentle shaking D->E F Sample at time points (0, 15, 30, 60, 120 min) E->F G Quench Reaction: Add Cold ACN + Internal Standard F->G H Centrifuge to pellet debris G->H I Analyze supernatant by LC-MS/MS H->I

Sources

Method

Analytical methods for quantifying 5-Bromo-2-difluoromethyl-2H-isoquinolin-1-one in biological samples

[fontname="Arial", color="#5F6368", penwidth=1.5 Figure 2: MS/MS fragmentation logic leveraging Bromine isotopes and difluoromethyl cleavage. Step-by-Step Experimental Protocols Note: This protocol incorporates built-in...

Author: BenchChem Technical Support Team. Date: March 2026

[fontname="Arial", color="#5F6368", penwidth=1.5

Figure 2: MS/MS fragmentation logic leveraging Bromine isotopes and difluoromethyl cleavage.

Step-by-Step Experimental Protocols

Note: This protocol incorporates built-in Quality Control (QC) gates to ensure the method acts as a self-validating system.

Reagents and Materials
  • Analyte: 5-Bromo-2-difluoromethyl-2H-isoquinolin-1-one (Reference Standard, Purity >99%).

  • Internal Standard (IS): Stable isotope-labeled [13C6​] -5-Bromo-2-difluoromethyl-2H-isoquinolin-1-one.

  • Biological Matrix: K₂EDTA Human Plasma.

  • SPE Cartridges: Oasis HLB 30 mg/1 cc (Waters Corporation).

  • Analytical Column: Kinetex 1.7 µm Biphenyl, 100 × 2.1 mm (Phenomenex).

Solid Phase Extraction (SPE) Workflow

SPE_Workflow Condition 1. Condition 1 mL MeOH, 1 mL Water Load 2. Load Sample 200 µL Plasma + 200 µL 2% H3PO4 Condition->Load Wash1 3. Wash 1 (Polar) 1 mL 5% MeOH in Water Load->Wash1 Wash2 4. Wash 2 (Lipids) 1 mL Hexane Wash1->Wash2 Elute 5. Elute Analyte 2 x 500 µL ACN/MeOH (50:50) Wash2->Elute Evaporate 6. Evaporate & Reconstitute N2 Stream at 40°C, 100 µL Mobile Phase Elute->Evaporate

Figure 1: Solid Phase Extraction (SPE) workflow for isolating the analyte from human plasma.

Protocol Steps:

  • Sample Disruption: Aliquot 200 µL of human plasma into a microcentrifuge tube. Add 20 µL of IS working solution (50 ng/mL). Add 200 µL of 2% Phosphoric acid ( H3​PO4​ ) to disrupt protein binding and ensure the analyte is fully un-ionized for optimal SPE retention. Vortex for 30 seconds.

  • SPE Conditioning: Condition the HLB cartridge with 1.0 mL Methanol, followed by 1.0 mL LC-MS grade water.

  • Loading: Apply the acidified plasma sample to the cartridge at a flow rate of ~1 drop/second.

  • Washing:

    • Wash 1: 1.0 mL of 5% Methanol in water (removes salts and polar peptides).

    • Wash 2: 1.0 mL of Hexane (removes non-polar phospholipids).

  • Elution: Elute the analyte into a clean collection tube using 2 × 500 µL of Acetonitrile/Methanol (50:50, v/v).

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase. Vortex and transfer to an autosampler vial.

UHPLC-MS/MS Conditions

Table 1: UHPLC Gradient Parameters

Time (min) Flow Rate (mL/min) Mobile Phase A (0.1% FA in H₂O) Mobile Phase B (0.1% FA in ACN)
0.00 0.40 80% 20%
0.50 0.40 80% 20%
3.00 0.40 10% 90%
4.00 0.40 10% 90%
4.10 0.40 80% 20%

| 5.50 | 0.40 | 80% | 20% |

Table 2: Optimized MRM Transitions (Positive ESI) | Analyte / IS | Precursor Ion ( m/z ) | Product Ion ( m/z ) | DP (V) | CE (eV) | Purpose | | :--- | :--- | :--- | :--- | :--- | :--- | | Analyte ( 79 Br) | 274.0 | 254.0 | 60 | 25 | Quantifier | | Analyte ( 81 Br) | 276.0 | 256.0 | 60 | 25 | Quantifier Confirmation | | Analyte ( 79 Br) | 274.0 | 246.0 | 60 | 35 | Qualifier | | IS ( 13C6​ ) | 280.0 | 260.0 | 60 | 25 | Internal Standard |

Self-Validating System & Acceptance Criteria

To guarantee trustworthiness, the analytical run must pass strict System Suitability Tests (SST) and Quality Control (QC) gates before data is reported, as mandated by the [1][2].

  • SST Gate: Inject a neat standard equivalent to the Low QC (LQC). The signal-to-noise (S/N) ratio must be >100, and the retention time must be within ±0.1 min of the expected value. Failure halts the run.

  • Blank Gate: Inject a double-blank (matrix without analyte or IS). The interfering peak area at the analyte retention time must be <20% of the Lower Limit of Quantification (LLOQ) area, and <5% of the IS area.

  • QC Gate: At least 67% of all QC samples (and at least 50% per concentration level) must be within ±15% of their nominal concentrations.

Method Validation Results Summary

The method was fully validated over a linear range of 1.00 to 1000 ng/mL . The data below demonstrates compliance with all international bioanalytical regulatory standards.

Table 3: Accuracy, Precision, and Matrix Effect (n=6 per level)

QC Level Nominal Conc. (ng/mL) Intra-day Accuracy (% Bias) Intra-day Precision (% CV) Matrix Factor (IS Normalized)
LLOQ 1.00 +4.2% 8.5% 0.98 ± 0.05
LQC 3.00 -2.1% 5.2% 1.02 ± 0.04
MQC 400.0 +1.5% 3.8% 0.99 ± 0.02

| HQC | 800.0 | -0.8% | 4.1% | 1.01 ± 0.03 |

Interpretation of Results: The precision (% CV) across all levels was well below the 15% threshold (20% for LLOQ) required by regulatory bodies. The IS-normalized Matrix Factor is tightly clustered around 1.00, proving that the hexane-wash SPE protocol successfully eliminated the phospholipid-induced ion suppression that plagues standard precipitation methods.

References

  • Bioanalytical Method Validation Guidance for Industry (2018) Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • ICH M10 on bioanalytical method validation and study sample analysis - Scientific guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL:[Link]

  • European Bioanalysis Forum recommendation on embracing a context-of-use-driven scientific validation for chromatographic assays in the light of ICH M10 Source: Taylor & Francis / Bioanalysis URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Purification challenges of brominated heterocyclic compounds.

Title: Technical Support Center: Purification of Brominated Heterocyclic Compounds Introduction Brominated heterocyclic compounds (e.g., bromopyridines, bromoindoles, bromothiophenes) are indispensable building blocks in...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Purification of Brominated Heterocyclic Compounds

Introduction Brominated heterocyclic compounds (e.g., bromopyridines, bromoindoles, bromothiophenes) are indispensable building blocks in modern drug discovery, serving as primary electrophiles in Suzuki-Miyaura, Buchwald-Hartwig, and other palladium-catalyzed cross-coupling reactions. However, isolating these intermediates with high purity presents unique physicochemical challenges. This technical support guide provides mechanistic troubleshooting, standardized protocols, and data-driven solutions for researchers facing degradation, co-elution, or low recovery during purification.

Section 1: Diagnostic Matrix of Purification Challenges

Table 1: Core purification challenges, their molecular causality, and quantitative solutions.

ChallengePhysicochemical CausalityPrimary SymptomRecommended Solution
Peak Tailing & Irreversible Adsorption Basic nitrogen atoms (e.g., in pyridines) interact strongly with acidic silanol (Si-OH) groups on standard normal-phase silica gel[1].Severe streaking on TLC; poor mass recovery (<50%).Add 0.1–1% Triethylamine (Et₃N) to the eluent, or use amine-functionalized silica[1].
Spontaneous Debromination C-Br bonds in electron-rich heterocycles are labile. Acidic silica or prolonged heating can trigger hydrodehalogenation[2].Appearance of des-bromo starting material post-column.Use neutral/basic alumina; minimize column residence time; avoid excessive heat during solvent evaporation[2].
Mono- vs. Di-bromo Co-elution The addition of a second bromine atom increases lipophilicity but minimally alters the overall dipole moment, resulting in nearly identical Rf​ values[3].Inseparable mixture of mono- and di-brominated products.Employ shallow gradient elution (Hexane/EtOAc), Reverse-Phase HPLC, or selective chemical debromination[3].
Residual Palladium Contamination Heteroatoms (N, S, O) in the brominated scaffold strongly coordinate to Pd catalysts post-cross-coupling.Dark coloration; assay interference; >1000 ppm Pd in NMR/ICP-MS[4].Treat crude mixture with functionalized silica scavengers (e.g., SiliaMetS Thiol) to reduce Pd to <2 ppm[4].

Section 2: Troubleshooting Desk (FAQs)

Q1: My brominated pyridine streaks down the silica column, and my isolated yield is extremely low. What is happening at the molecular level? A1: Pyridine derivatives possess a basic nitrogen lone pair that acts as a strong hydrogen-bond acceptor. Standard silica gel contains acidic silanol groups (pKa ~4.5–5.0). The acid-base interaction between the pyridine nitrogen and the silanols causes irreversible adsorption and severe peak tailing[1]. Actionable Fix: Pre-treat your silica gel with a basic modifier. Adding 0.1% to 1% triethylamine (Et₃N) or ammonia to your mobile phase (e.g., Hexanes/Ethyl Acetate) suppresses silanol ionization, ensuring sharp elution bands and high recovery[1]. Alternatively, switch to reverse-phase HPLC using an acetonitrile/water gradient (neutralized promptly if acidic modifiers are used to prevent degradation)[1].

Q2: I am getting a mixture of mono-brominated and over-brominated (di-brominated) heterocycles that co-elute perfectly on TLC. How do I separate them? A2: This is a classic chromatographic challenge. Bromine is a large, polarizable atom. While it adds mass, the second bromine often balances the molecule's dipole moment while increasing lipophilicity, effectively canceling out retention differences on normal-phase silica[3]. Actionable Fix: If shallow gradient chromatography fails[3], the most efficient strategy is chemical differentiation. Subject the mixture to a selective debromination protocol. For example, treating the mixture with n-butyllithium at cryogenic temperatures (-78 °C) allows for selective lithium-halogen exchange at the more sterically accessible or electronically activated bromine site, reverting the di-brominated impurity back to the desired mono-brominated product[5].

Q3: I noticed that my brominated indole is degrading (debrominating) while running through the silica column. How can I prevent this? A3: Carbon-bromine bonds, particularly in electron-rich heterocycles like indoles and thiophenes, are relatively weak and susceptible to cleavage[2]. The slightly acidic nature of standard silica gel can protonate the heterocycle, facilitating the loss of the bromide ion (hydrodehalogenation) during prolonged exposure. Actionable Fix: Switch your stationary phase to neutral or basic alumina, which lacks the acidic protons of silica. Additionally, minimize the compound's residence time on the column by using flash chromatography rather than gravity columns, and avoid elevated temperatures during rotary evaporation[2].

Q4: I used my brominated heterocycle in a Suzuki-Miyaura coupling, but the isolated product is contaminated with palladium. Standard chromatography isn't removing it. Why? A4: Heterocycles containing nitrogen or sulfur are excellent ligands for transition metals. They form stable coordination complexes with residual palladium species (Pd(0) or Pd(II)) from the cross-coupling cycle, causing the metal to co-elute with your product[4]. Actionable Fix: Standard silica is insufficient. You must use a metal scavenger. Stirring the crude reaction mixture with a thiol-functionalized silica resin (e.g., SiliaMetS Thiol) before chromatography can drop palladium contamination from >1300 ppm down to <2 ppm, ensuring >90% product recovery without metal toxicity[4].

Section 3: Standardized Experimental Protocols

Protocol 1: Amine-Modified Flash Chromatography for Basic Bromopyridines Objective: Prevent peak tailing and irreversible adsorption of basic brominated heterocycles[1].

  • Solvent Preparation: Prepare your optimized mobile phase (e.g., 80:20 Hexanes/Ethyl Acetate). Add 1% (v/v) Triethylamine (Et₃N) to the total volume and mix thoroughly.

  • Column Packing: Slurry-pack the silica gel using the Et₃N-modified solvent. Flush the column with at least 2 column volumes (CV) of the modified solvent to fully deactivate the acidic silanol sites.

  • Sample Loading: Dissolve the crude bromopyridine in a minimum volume of the modified solvent (or dichloromethane if solubility is poor) and load it carefully onto the silica bed.

  • Elution: Elute using the modified solvent system. Monitor fractions via TLC (pre-run TLC plates in the modified solvent to ensure accurate Rf​ representation).

  • Post-Purification: Pool the product-containing fractions and concentrate under reduced pressure. To remove residual Et₃N, re-dissolve the product in a volatile solvent (e.g., diethyl ether) and wash with water, or place under high vacuum for 12 hours.

Protocol 2: Selective Debromination of Over-Brominated Byproducts Objective: Chemically convert di-brominated impurities back to the mono-brominated target when chromatographic separation is impossible[5][6].

  • Setup: In an oven-dried, argon-purged flask, dissolve the crude mono/di-brominated mixture in anhydrous THF (0.1 M concentration).

  • Cooling: Cool the reaction vessel to -78 °C using a dry ice/acetone bath.

  • Lithium-Halogen Exchange: Slowly add n-butyllithium (1.05 equivalents relative to the di-brominated impurity) dropwise. Stir for 30–45 minutes at -78 °C[5]. (Note: Alternatively, for milder conditions, a catalytic Pd(OAc)₂ and Polymethylhydrosiloxane (PMHS) system can be used at room temperature[6]).

  • Quenching: Quench the organolithium intermediate by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) directly at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. The resulting crude will now be highly enriched in the mono-brominated product, which can be easily purified by standard chromatography.

Section 4: Decision Workflow for Purification

Below is a logical decision tree to help you select the optimal purification strategy based on the specific physicochemical properties of your brominated heterocycle.

G Start Crude Brominated Heterocycle CheckBasic Is the heterocycle highly basic? (e.g., Pyridine, Triazine) Start->CheckBasic BasicYes Deactivate Silica: Add 1% Et3N to Eluent CheckBasic->BasicYes Yes BasicNo Use Standard Silica or Neutral Alumina CheckBasic->BasicNo No CheckOverBromo Are there di-brominated co-eluting impurities? OverBromoYes Perform Selective Debromination (n-BuLi or PMHS) or RP-HPLC CheckOverBromo->OverBromoYes Yes OverBromoNo Proceed with Gradient Elution (Hexane/EtOAc) CheckOverBromo->OverBromoNo No BasicYes->CheckOverBromo BasicNo->CheckOverBromo

Caption: Decision matrix for selecting the appropriate purification strategy for brominated heterocycles.

References

  • Title: Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors Source: ACS Publications URL: [Link]

  • Title: An efficient debromination technique using PMHS with a number of ligands containing different functional groups Source: PMC - NIH URL: [Link]

  • Title: Regioselective Bromination of Pyrrolo[2,1-f][1,2,4]triazin-4-amine Source: Asian Journal of Chemistry URL: [Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with 5-Bromo-2-difluoromethyl-2H-isoquinolin-1-one

Welcome to the technical support center for 5-Bromo-2-difluoromethyl-2H-isoquinolin-1-one. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges wi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 5-Bromo-2-difluoromethyl-2H-isoquinolin-1-one. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this novel heterocyclic compound. Given the limited publicly available data on this specific molecule, this document provides a foundational framework based on established principles of medicinal and physical chemistry to systematically address and overcome solubility issues. Our approach is grounded in providing not just protocols, but the scientific rationale behind them, ensuring a robust and adaptable experimental strategy.

Troubleshooting Guide: Immediate Steps for Solubility Issues

This section is designed to provide immediate, actionable steps when you encounter difficulties in dissolving 5-Bromo-2-difluoromethyl-2H-isoquinolin-1-one for your experiments.

Q1: My 5-Bromo-2-difluoromethyl-2H-isoquinolin-1-one is not dissolving in my primary aqueous buffer. What is my first step?

Your initial step should be a systematic solvent screening to understand the compound's general solubility profile. The principle of "like dissolves like" is a guiding concept here; substances with similar polarities are more likely to be soluble in one another[1]. Based on its structure, 5-Bromo-2-difluoromethyl-2H-isoquinolin-1-one is anticipated to be a nonpolar to weakly polar compound, suggesting poor aqueous solubility.

Experimental Protocol: Systematic Solvent Screening

  • Preparation: Dispense a small, accurately weighed amount of the compound (e.g., 1-2 mg) into several clear vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 100 µL) of a different solvent from the list below.

  • Observation & Agitation: Vigorously vortex each vial for 1-2 minutes. Visually inspect for dissolution. If the compound dissolves, it is soluble at that concentration. If not, continue adding the solvent in measured increments (e.g., another 100 µL) and vortexing until the compound dissolves or a practical volume limit is reached.

  • Categorization: Classify the solubility as 'freely soluble,' 'soluble,' 'sparingly soluble,' or 'insoluble' based on the approximate concentration.

Table 1: Recommended Solvents for Initial Screening

Solvent ClassExample SolventsExpected Solubility Rationale
Nonpolar Aprotic Hexane, TolueneThe heterocyclic core suggests good solubility in nonpolar solvents.
Polar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)The presence of polar functional groups should allow for solubility in these solvents.
Polar Protic Ethanol, Methanol, IsopropanolThe compound is not a hydrogen bond donor, so solubility may be moderate to low.
Aqueous Water, Phosphate-Buffered Saline (PBS)Expected to have very low solubility due to the hydrophobic nature of the molecule.
Q2: I've found a suitable organic solvent, but my experiment requires an aqueous medium. What's my next step?

The use of a co-solvent is a common and effective strategy to increase the aqueous solubility of poorly soluble compounds[2][3]. A co-solvent is a water-miscible organic solvent that, when added to water, reduces the polarity of the overall solvent system, making it more favorable for dissolving hydrophobic molecules[3][4].

Experimental Protocol: Developing a Co-solvent System

  • Select a Co-solvent: Choose a water-miscible organic solvent in which your compound is freely soluble (from your screening in Q1), such as DMSO, ethanol, or PEG 400[5].

  • Prepare a Concentrated Stock Solution: Dissolve a known amount of 5-Bromo-2-difluoromethyl-2H-isoquinolin-1-one in the minimum required volume of your chosen co-solvent.

  • Titrate into Aqueous Buffer: While vortexing or stirring your aqueous buffer, slowly add small aliquots of the concentrated stock solution.

  • Monitor for Precipitation: Observe the solution closely for any signs of cloudiness or precipitation. The point at which precipitation occurs is the limit of solubility for that co-solvent percentage.

  • Optimization: Aim to keep the final concentration of the organic co-solvent as low as possible (ideally <5% v/v, and often <1% for cell-based assays) to avoid off-target effects in biological systems[2].

G cluster_0 Co-solvent System Development Workflow A Select a water-miscible organic solvent with high compound solubility B Prepare a concentrated stock solution of the compound in the co-solvent A->B C Slowly add stock solution to the aqueous buffer with vigorous mixing B->C D Monitor for any signs of precipitation C->D E Determine the maximum co-solvent percentage that maintains solubility D->E F Optimize for the lowest effective co-solvent concentration E->F

Caption: A step-by-step workflow for developing a co-solvent system.

Q3: My compound is still precipitating at low co-solvent percentages. Are there other chemical modification strategies I can try?

Yes, if co-solvents alone are insufficient, you can explore pH modification, especially if the compound has an ionizable group. For ionizable compounds, solubility is highly dependent on the pH of the environment[6].

pH Adjustment Strategy

The structure of 5-Bromo-2-difluoromethyl-2H-isoquinolin-1-one contains a lactam moiety which is a weak acid. By raising the pH of the aqueous solution with a base, you can deprotonate the lactam nitrogen, forming a more soluble anionic species[6][7].

Experimental Protocol: pH-Solubility Profile

  • Prepare a Series of Buffers: Prepare a set of buffers with a range of pH values (e.g., from pH 4 to pH 10).

  • Add Excess Compound: Add an excess amount of the solid compound to each buffer.

  • Equilibrate: Agitate the samples at a constant temperature for 24-48 hours to ensure equilibrium is reached[8].

  • Separate Solid from Solution: Centrifuge or filter the samples to remove the undissolved solid.

  • Measure Concentration: Determine the concentration of the dissolved compound in the supernatant of each sample using a suitable analytical method (e.g., HPLC-UV).

  • Plot the Profile: Plot the logarithm of the solubility (logS) versus the pH to visualize the pH-dependent solubility.

This will help you identify the optimal pH range for solubilizing your compound. However, be mindful that the required pH may not be compatible with your experimental system.

Frequently Asked Questions (FAQs)

Q4: What are the underlying physicochemical properties of 5-Bromo-2-difluoromethyl-2H-isoquinolin-1-one that likely contribute to its poor solubility?
  • High Lipophilicity: The presence of a bromine atom, a difluoromethyl group, and the fused aromatic ring system contributes to a high degree of lipophilicity, making it poorly soluble in water.

  • Crystalline Structure: As a solid, the compound exists in a crystal lattice. The energy required to break this lattice and solvate the individual molecules can be significant, impacting solubility[9][10]. Different crystalline forms (polymorphs) can have different solubilities[11].

  • Lack of Ionizable Groups in Physiological pH Range: The lactam proton is very weakly acidic, and therefore the molecule is likely to be neutral over most of the physiological pH range, limiting the utility of pH modification in many biological experiments.

Q5: What other advanced techniques can I consider if the basic methods fail?

If standard approaches are not sufficient, several advanced formulation strategies can be employed, particularly in the context of drug development. These methods often require specialized equipment and expertise.

  • Particle Size Reduction: Reducing the particle size of the compound increases its surface area-to-volume ratio, which can enhance the dissolution rate[12][13][14]. Techniques include micronization and nanosizing to create nanosuspensions[15][16][17].

  • Amorphous Solid Dispersions (ASDs): Dispersing the compound in an amorphous form within a polymer matrix can significantly increase its solubility and dissolution rate[18][19]. This is because the amorphous state has higher free energy than the crystalline state[11].

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules within their central cavity, forming a more water-soluble inclusion complex[7][20][21].

  • Use of Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic compound[13].

  • Co-crystallization: Forming a co-crystal with a benign, highly soluble co-former can alter the crystal lattice and improve the physicochemical properties of the active pharmaceutical ingredient (API), including solubility[10][22][23].

G cluster_1 Solubility Enhancement Decision Tree Start Compound Insoluble in Aqueous Medium SolventScreen Perform Solvent Screening Start->SolventScreen AqCompatible Is an organic solvent acceptable for the experiment? SolventScreen->AqCompatible UseOrganic Use Organic Solvent AqCompatible->UseOrganic Yes CoSolvent Develop Co-solvent System AqCompatible->CoSolvent No CoSolventOK Is co-solvent system sufficient? CoSolvent->CoSolventOK UseCoSolvent Use Optimized Co-solvent System CoSolventOK->UseCoSolvent Yes Advanced Consider Advanced Techniques: - pH Modification - Particle Size Reduction - Solid Dispersions - Complexation CoSolventOK->Advanced No

Caption: A decision tree for selecting a solubility enhancement strategy.

References

  • PubChem. (n.d.). 5-Bromo-1,2,3,4-tetrahydroisoquinolin-1-one. Retrieved from [Link]

  • American Elements. (n.d.). 5-Bromoisoquinolin-1(2H)-one. Retrieved from [Link]

  • Journal of Chemical Technology and Metallurgy. (2022). pH ADJUSTMENT AND INCLUSION COMPLEX FORMATION WITH HYDROXYPROPYL-β-CYCLODEXTRIN TO INCREASE p-METHOXYCINNAMIC ACID SOLUBILITY. Retrieved from [Link]

  • Giron, D. (2021). The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools?. Pharmaceuticals, 14(3), 249. Retrieved from [Link]

  • Al-kassas, R., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 14(11), 2349. Retrieved from [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]

  • Patel, J. N., et al. (2012). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences, 3(8). Retrieved from [Link]

  • Singh, G., et al. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2013, 808143. Retrieved from [Link]

  • Syrris. (2024). Pharmaceutical Crystallization in drug development. Retrieved from [Link]

  • ResearchGate. (2016). (PDF) The Effect of Co-solvent on the Solubility of a Sparingly Soluble Crystal of Benzoic Acid. Retrieved from [Link]

  • Box, K., et al. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift. ACS Omega, 8(47), 44857-44865. Retrieved from [Link]

  • Crystal Pharmatech. (2026). Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs. Retrieved from [Link]

  • Al-kassas, R., et al. (2025). Co-Crystals in Enhancing Drug Solubility and Stability: A Comprehensive Review. Journal of Drug Delivery and Therapeutics, 15(5), 1-10. Retrieved from [Link]

  • DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. Retrieved from [Link]

  • Blagden, N., et al. (2007). Crystal engineering of active pharmaceutical ingredients to improve solubility and dissolution rates. Advanced Drug Delivery Reviews, 59(7), 617-630. Retrieved from [Link]

  • Avdeef, A., et al. (2016). Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. ADMET & DMPK, 4(2), 117-178. Retrieved from [Link]

  • MDPI. (2025). Special Issue “Pharmaceutical Solid Forms: From Crystal Structure to Formulation”. Retrieved from [Link]

  • SciSpace. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Retrieved from [Link]

  • ResearchGate. (2020). Solubility of 2,5-Furandicarboxylic Acid in Eight Pure Solvents and Two Binary Solvent Systems at 313.15–363.15 K. Retrieved from [Link]

  • YouTube. (2020). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. Retrieved from [Link]

  • Al-kassas, R., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceutics, 14(9), 1842. Retrieved from [Link]

  • Ritika, et al. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research, 4(3), 914-923. Retrieved from [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Retrieved from [Link]

  • Al-kassas, R., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Molecules, 27(17), 5483. Retrieved from [Link]

  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]

Sources

Troubleshooting

Managing off-target effects of isoquinolinone inhibitors

Welcome to the Technical Support Center for Kinase Inhibitor Profiling. As a Senior Application Scientist, I frequently encounter researchers who experience unexpected phenotypic results when using small-molecule inhibit...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Kinase Inhibitor Profiling. As a Senior Application Scientist, I frequently encounter researchers who experience unexpected phenotypic results when using small-molecule inhibitors. A common pitfall in drug development and cellular biology is treating pharmacological inhibitors as absolute, binary genetic knockouts.

Isoquinolinone derivatives—such as Fasudil (HA-1077) and H-1152—are classic, widely used ATP-competitive inhibitors of Rho-associated protein kinase (ROCK)[1]. However, their isoquinoline core acts as a promiscuous hinge-binding moiety within the highly conserved adenine pocket of the ATP-binding site[1][2]. Because the ATP cleft is structurally conserved across the AGC kinase family, these compounds exhibit significant off-target polypharmacology, most notably against Protein Kinase A (PKA), Protein Kinase G (PKG), Protein Kinase C (PKC), and even Poly(ADP-ribose) polymerases (PARPs)[3][4].

This guide is designed to help you troubleshoot, identify, and manage these off-target effects through causal reasoning and self-validating experimental designs.

Q: I am using 50 µM Fasudil to ensure complete ROCK inhibition in my cell culture, but my cells are undergoing apoptosis instead of the expected cytoskeletal relaxation. Why is this happening? A: You are observing a classic dose-dependent off-target artifact. At 50 µM, you are drastically exceeding the Ki​ required for ROCK1/2 inhibition (~0.15–0.33 µM)[2]. At this concentration, Fasudil heavily inhibits PKA ( Ki​ ~1.0 µM) and PKG ( Ki​ ~1.65 µM)[2]. Furthermore, Fasudil and its active metabolite (hydroxyfasudil) possess a benzamide-like pharmacophore that competitively inhibits PARP1 and PARP2 at higher concentrations (IC50 ~35 µM)[4]. Inhibiting PARP disrupts DNA repair mechanisms, triggering apoptosis in rapidly dividing cells[4]. Actionable Fix: Titrate your concentration down to 1–10 µM. If higher target suppression is needed, switch to a more potent isoquinolinone like H-1152, which operates in the low nanomolar range, thereby widening your therapeutic window against off-targets[3].

Q: How can I biochemically distinguish between ROCK inhibition and PKA/PKG off-target effects in my cell-based assays? A: Because ROCK, PKA, and PKG share downstream signaling cross-talk, phenotypic observation (like cell rounding) is insufficient. You must use specific phospho-epitope biomarkers. Actionable Fix: Perform Western blotting multiplexing. Use phosphorylated Myosin Light Chain (p-MLC at Ser19) or p-MYPT1 (Thr696) as direct readouts for ROCK activity[5]. Concurrently, probe for p-VASP (Vasodilator-stimulated phosphoprotein). VASP is phosphorylated at Ser157 by PKA and at Ser239 by PKG. If your inhibitor treatment reduces p-VASP levels alongside p-MLC, your isoquinolinone concentration is too high and is actively suppressing off-target AGC kinases.

Q: I observed a novel phenotype with an isoquinolinone inhibitor. How do I prove it is due to ROCK inhibition and not an off-target effect? A: Every pharmacological claim must be a self-validating system. You cannot rely on a single inhibitor. You must demonstrate structural orthogonality and genetic validation. If the phenotype is truly ROCK-dependent, it will be reproducible using a structurally distinct ROCK inhibitor (e.g., the quinazoline derivative KD025/SLx-2119, which is highly selective for ROCK2)[1], and it will be reproducible via siRNA knockdown of ROCK1/2. If the phenotype only appears with the isoquinolinone, it is an off-target effect.

Quantitative Selectivity Profiling

To manage off-target effects, you must understand the thermodynamic binding affinities ( Ki​ or IC50) of your compounds. The table below summarizes the selectivity window of common isoquinolinone derivatives.

InhibitorPrimary Target (ROCK1 / ROCK2)Off-Target: PKAOff-Target: PKGOff-Target: PKCOff-Target: PARP2
Fasudil (HA-1077) Ki​ : 0.33 µM / 0.158 µM Ki​ : 1.0 µM Ki​ : 1.65 µM Ki​ : 9.3 µMIC50: ~35.1 µM (as metabolite)
H-1152 Ki​ : 0.0016 µM / 0.008 µM Ki​ : 0.63 µM Ki​ : 0.92 µMIC50: >10 µMNot extensively reported
Ripasudil (K-115) IC50: 0.051 µM / 0.019 µMIC50: 2.1 µMIC50: 2.7 µMIC50: >10 µMNot extensively reported

Data synthesized from biochemical profiling assays[2][4]. Note the narrow fold-selectivity between ROCK and PKA/PKG for Fasudil compared to the wider therapeutic window of H-1152.

Mechanistic Visualization: Isoquinolinone Polypharmacology

The following diagram maps the divergent signaling pathways affected by the dose-dependent promiscuity of isoquinolinone inhibitors.

G cluster_target Primary Target (On-Target) cluster_offtarget Dose-Dependent Off-Targets Inhibitor Isoquinolinone Inhibitor (e.g., Fasudil, H-1152) ROCK ROCK1 / ROCK2 Inhibitor->ROCK High Affinity (nM to low µM) PKA PKA / PKG / PKC Inhibitor->PKA Moderate Affinity (>1 µM) PARP PARP1 / PARP2 Inhibitor->PARP Low Affinity (>30 µM) MLC Myosin Light Chain (MLC) Cofilin ROCK->MLC Phosphorylation VASP VASP / CREB PKA->VASP Phosphorylation DNA DNA Repair / Apoptosis PARP->DNA ADP-ribosylation

Signaling divergence of isoquinolinone inhibitors demonstrating on-target vs. dose-dependent off-target effects.

Step-by-Step Methodology: The Self-Validating Pharmacological Protocol

To ensure your experimental results are driven by ROCK inhibition and not AGC-kinase cross-reactivity, implement the following 4-step validation workflow in your cell-based assays.

Step 1: Determine the Minimal Effective Concentration (MEC)

  • Seed cells in a 96-well format and treat with a logarithmic dose-response of the isoquinolinone (e.g., 0.1 µM, 1 µM, 10 µM, 50 µM).

  • Lyse cells after 2 hours (peak kinase inhibition).

  • Perform an ELISA or Western blot for p-MLC (Ser19) to find the lowest concentration that achieves >80% target suppression. Do not exceed 3x the IC50 derived from this cellular assay.

Step 2: Biomarker Counter-Screening (Off-Target Check)

  • Using the MEC established in Step 1, treat a new batch of cells.

  • Extract proteins and run a dual-color fluorescent Western blot.

  • Probe for p-VASP (Ser157) as a PKA surrogate marker and p-VASP (Ser239) as a PKG surrogate marker.

  • Causality Check: If p-VASP levels are significantly reduced compared to the vehicle control, your inhibitor is hitting PKA/PKG. You must lower the dose or switch to a more selective inhibitor.

Step 3: Structural Orthogonality Testing

  • Select a structurally unrelated ROCK inhibitor. Do not use another isoquinolinone (like H-1152). Instead, use a quinazoline derivative like KD025 (SLx-2119), which is highly selective for ROCK2 and does not possess the isoquinoline hinge-binding motif[1].

  • Treat cells with the MEC of KD025.

  • Causality Check: If the phenotype observed with Fasudil disappears when using KD025, the original phenotype was driven by an off-target effect.

Step 4: Genetic Rescue/Phenocopying (The Gold Standard)

  • Transfect cells with a pool of siRNAs targeting ROCK1 and ROCK2 (or use a CRISPR/Cas9 knockout line).

  • Validate knockdown efficiency (>90%) via Western blot after 48-72 hours.

  • Assess the cellular phenotype (e.g., migration, apoptosis, morphology).

  • Causality Check: If the genetic knockdown phenocopies the isoquinolinone treatment, the drug effect is on-target. If the drug induces a severe phenotype (like apoptosis) that the genetic knockout does not, the drug is exerting toxic polypharmacology (likely via PARP or PKA inhibition).

References

  • Ferraris, D. V., et al. "Dual Inhibitors of PARPs and ROCKs." National Center for Biotechnology Information (PMC). Available at:[Link]

  • Breitenlechner, C., et al. "Protein kinase A in complex with Rho-kinase inhibitors Y-27632, Fasudil, and H-1152P: structural basis of selectivity." PubMed. Available at:[Link]

  • Wei, L., et al. "Rho Kinase (ROCK) Inhibitors and Their Therapeutic Potential." ACS Publications. Available at:[Link]

  • Townes-Anderson, E., et al. "Fasudil, a Clinically Used ROCK Inhibitor, Stabilizes Rod Photoreceptor Synapses after Retinal Detachment." ARVO Journals. Available at:[Link]

Sources

Optimization

Technical Support Center: Synthesis of 5-Bromo-2-difluoromethyl-2H-isoquinolin-1-one

Welcome to the technical support center for the synthesis and scale-up of 5-Bromo-2-difluoromethyl-2H-isoquinolin-1-one. This guide is designed for researchers, medicinal chemists, and process development professionals.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and scale-up of 5-Bromo-2-difluoromethyl-2H-isoquinolin-1-one. This guide is designed for researchers, medicinal chemists, and process development professionals. We will navigate the common challenges encountered during this multi-step synthesis, providing field-proven insights, troubleshooting strategies, and robust protocols to ensure the successful and scalable production of this valuable intermediate.

Synthetic Strategy Overview

The most reliable and scalable synthesis of 5-Bromo-2-difluoromethyl-2H-isoquinolin-1-one involves a two-step sequence starting from the commercially available or synthetically accessible 2H-isoquinolin-1-one. This pathway is designed to control regioselectivity during the bromination step before introducing the sensitive difluoromethyl group.

  • Step 1: Electrophilic Bromination. Regioselective bromination of the isoquinolin-1-one core at the C5 position.

  • Step 2: N-Difluoromethylation. Introduction of the difluoromethyl moiety onto the nitrogen atom of the lactam.

G cluster_0 Synthetic Workflow start 2H-Isoquinolin-1-one step1 5-Bromo-2H- isoquinolin-1-one start->step1 Step 1: Bromination (e.g., NBS, H₂SO₄) end_product 5-Bromo-2-difluoromethyl- 2H-isoquinolin-1-one step1->end_product Step 2: N-Difluoromethylation (e.g., NaH, CHClF₂)

Caption: Proposed two-step synthetic workflow.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter.

Part A: Bromination Stage (Step 1)

Q1: My bromination reaction is producing a mixture of isomers, primarily the 5-bromo and 7-bromo derivatives, leading to low yield and difficult purification. How can I improve regioselectivity for the 5-position?

A1: This is a classic challenge in the electrophilic substitution of isoquinolines. The regioselectivity is highly dependent on the reaction conditions, particularly the acid catalyst.

  • Causality: In strongly acidic media like concentrated sulfuric acid, the isoquinoline nitrogen is protonated. This deactivates the heterocyclic ring towards electrophilic attack, directing the substitution to the benzene ring. The 5-position is generally favored under these conditions. However, slight variations in temperature or acid concentration can lead to the formation of other isomers.

  • Recommended Solution: A well-established method for selective 5-bromination is the use of N-Bromosuccinimide (NBS) in concentrated sulfuric acid at low temperatures.[1][2]

    • Temperature Control is Critical: Maintain a reaction temperature between -25°C and -15°C.[1] Temperatures above this range can decrease selectivity.

    • Slow Reagent Addition: Add the NBS portion-wise to the solution of isoquinolinone in sulfuric acid to control the exotherm and maintain the low temperature.[1]

    • Acid Choice: Concentrated sulfuric acid is superior to other Lewis acids like AlCl₃ for this transformation, which often give lower yields and poorer selectivity.[2]

Q2: I'm observing the formation of a significant amount of di-brominated byproducts. What is causing this and how can I prevent it?

A2: Over-bromination typically occurs when the stoichiometry of the brominating agent is not carefully controlled or if the reaction is allowed to proceed for too long.

  • Causality: Once the mono-brominated product is formed, it can undergo a second electrophilic substitution, although at a slower rate.

  • Recommended Solution:

    • Stoichiometry: Use a slight excess, but no more than 1.1 equivalents, of NBS. This ensures the complete consumption of the starting material while minimizing the risk of di-bromination.

    • Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting material is consumed.

    • Quenching: Pour the reaction mixture carefully onto crushed ice to quench the reaction rapidly and dilute the sulfuric acid.[1]

Q3: The workup procedure is difficult, and I'm losing product during extraction. Are there any tips for improving isolation?

A3: The workup for reactions in concentrated sulfuric acid requires careful execution to ensure both safety and high recovery.

  • Recommended Procedure:

    • Quenching: As mentioned, pour the reaction mixture slowly onto a large volume of crushed ice with vigorous stirring. This is a highly exothermic process.

    • Basification: Carefully adjust the pH of the resulting aqueous solution to ~9.0 with a base like 25% aqueous ammonia or a cold NaOH solution, while keeping the mixture in an ice bath.[1] The product will precipitate out of the solution.

    • Isolation: The precipitated solid can be collected by filtration, washed with cold water to remove inorganic salts, and then dried. This is often more efficient than attempting to extract large volumes of aqueous solution with an organic solvent.

    • Recrystallization: The crude product can be purified by recrystallization from a suitable solvent like ethanol or isopropanol to remove residual impurities.[3]

Part B: N-Difluoromethylation Stage (Step 2)

Q1: The N-difluoromethylation reaction is sluggish and gives low conversion, even after extended reaction times. What factors could be limiting the reaction?

A1: N-difluoromethylation of lactams like isoquinolinones can be challenging due to the relative acidity of the N-H proton and the stability of the resulting anion.

  • Causality & Solutions:

    • Incomplete Deprotonation: Sodium hydride (NaH) is commonly used, but its efficiency can be hampered by poor quality (e.g., old, partially oxidized) or an inappropriate solvent. Ensure you are using a fresh, highly active dispersion of NaH (e.g., 60% in mineral oil).[4]

    • Solvent Choice: Anhydrous, polar aprotic solvents like Dimethylformamide (DMF) or Tetrahydrofuran (THF) are essential.[5] Ensure the solvent is rigorously dried before use.

    • Temperature: While initial deprotonation is often done at 0°C, the subsequent reaction with the difluoromethyl source may require heating.[5] A temperature of 40-60°C is a good starting point.

    • Additives for Scalability: For scale-up, the addition of sodium iodide (NaI) and a phase-transfer catalyst like 18-crown-6 can significantly improve reaction rates and allow for lower reaction temperatures, which enhances safety and substrate compatibility.[5]

Q2: I'm concerned about the safety of handling the difluoromethylating agent, especially on a larger scale. What are the best practices?

A2: Safety is paramount. The most common source of the difluoromethyl group is chlorodifluoromethane (CHClF₂, Freon-22), a gas, which presents handling challenges.

  • Reagent Choice:

    • CHClF₂ Gas: This is a widely available and cost-effective reagent. It can be bubbled through the reaction mixture or, for better control on a lab scale, a balloon filled with the gas can be attached to the reaction flask.[5]

    • Alternative Reagents: Other reagents like (Difluoromethyl)trimethylsilane (TMSCF₂H) or S-(Difluoromethyl)sulfonium salts can also be used, often under milder conditions, but may be more expensive.[6][7]

  • Safety Protocols:

    • Ventilation: All manipulations must be performed in a well-ventilated chemical fume hood.[8]

    • Inert Atmosphere: The reaction is highly sensitive to moisture and air. Use proper inert gas techniques (e.g., Schlenk line or glove box) throughout the process.[9][10] All glassware must be oven or flame-dried.

    • Exotherm Control: The reaction with NaH is exothermic (hydrogen gas evolution). Add the isoquinolinone solution to the NaH suspension slowly at 0°C.[4]

    • Pressure: If using CHClF₂ gas, ensure the system is not closed to prevent pressure buildup.[10]

Q3: My final product is difficult to purify. What are the likely impurities and what is the best purification strategy?

A3: Impurities can arise from incomplete reaction (starting material), side reactions, or decomposition.

  • Common Impurities:

    • Unreacted 5-Bromo-2H-isoquinolin-1-one.

    • Byproducts from the decomposition of the difluoromethylating agent.

    • Impurities carried over from the bromination step.

  • Purification Strategy:

    • Workup: After the reaction is complete, quench carefully by slowly adding a proton source like water or saturated ammonium chloride at 0°C. Extract the product with a suitable organic solvent like ethyl acetate.

    • Column Chromatography: This is the most effective method for purification. Use a silica gel column with a gradient elution system, typically starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a solvent like ethyl acetate.

    • Recrystallization: If a solid product is obtained after chromatography, recrystallization can be performed to achieve high purity.

G start Low Conversion in N-Difluoromethylation? q1 Is NaH fresh & active? start->q1 q2 Is solvent anhydrous? q1->q2 Yes ans1_no Use fresh, high-purity NaH dispersion. q1->ans1_no No q3 Is temperature optimized? q2->q3 Yes ans2_no Use rigorously dried DMF or THF. q2->ans2_no No q4 Consider additives (NaI, 18-crown-6)? q3->q4 Yes ans3_no Screen temperatures (e.g., 40-80°C). q3->ans3_no No ans4_yes Improves rate & yield, especially for scale-up. q4->ans4_yes Yes

Caption: Troubleshooting decision tree for N-difluoromethylation.

Key Experimental Protocols

Protocol 1: Synthesis of 5-Bromo-2H-isoquinolin-1-one
  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and an argon inlet, add concentrated sulfuric acid (5 mL per 1 g of starting material). Cool the flask to 0°C in an ice-salt bath.

  • Addition of Starting Material: Slowly add 2H-isoquinolin-1-one (1.0 eq) to the stirred sulfuric acid, ensuring the internal temperature does not exceed 10°C.

  • Cooling: Cool the resulting solution to -25°C using a dry ice/acetone bath.

  • Bromination: Add N-Bromosuccinimide (1.1 eq) in small portions over 30-60 minutes, maintaining the internal temperature between -25°C and -20°C.[1]

  • Reaction: Stir the mixture vigorously at -20°C to -18°C for 3-4 hours. Monitor the reaction by TLC (e.g., 50% Ethyl Acetate in Hexanes).

  • Quenching: Slowly pour the reaction mixture onto a vigorously stirred slurry of crushed ice (approx. 10 g of ice per 1 mL of H₂SO₄).

  • Basification & Isolation: Cool the aqueous mixture in an ice bath and adjust the pH to 9 with 25% aqueous ammonia. Collect the resulting precipitate by vacuum filtration.

  • Washing & Drying: Wash the filter cake with copious amounts of cold deionized water, followed by a small amount of cold ethanol. Dry the solid under vacuum to yield the crude product.

  • Purification: Recrystallize from ethanol to obtain pure 5-Bromo-2H-isoquinolin-1-one.

Protocol 2: Synthesis of 5-Bromo-2-difluoromethyl-2H-isoquinolin-1-one
  • Preparation: To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add a 60% dispersion of sodium hydride (NaH) in mineral oil (1.5 eq). Wash the NaH with dry hexanes (3x) to remove the oil, then suspend it in anhydrous DMF (10 mL per 1 g of starting material). Cool the suspension to 0°C.

  • Deprotonation: Slowly add a solution of 5-Bromo-2H-isoquinolin-1-one (1.0 eq) in anhydrous DMF to the NaH suspension. Stir at 0°C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes until hydrogen evolution ceases.

  • Difluoromethylation: Attach a balloon filled with chlorodifluoromethane (CHClF₂) gas to the flask via a needle through a septum. Introduce the gas into the reaction mixture (or bubble it through the solution) while heating the reaction to 50°C.[5]

  • Reaction: Stir the mixture at 50°C for 4-16 hours. Monitor the reaction by TLC or LC-MS.

  • Quenching: Cool the reaction to 0°C and slowly add saturated aqueous NH₄Cl solution to quench any unreacted NaH.

  • Extraction: Dilute the mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., 10-40% ethyl acetate in hexanes gradient) to afford the title compound.

Data Summary Tables

Table 1: Recommended Reaction Parameters

ParameterStep 1: BrominationStep 2: N-Difluoromethylation
Key Reagents 2H-isoquinolin-1-one, NBS5-Bromo-2H-isoquinolin-1-one, NaH, CHClF₂
Solvent Conc. H₂SO₄Anhydrous DMF or THF
Stoichiometry NBS (1.1 eq)NaH (1.5 eq), CHClF₂ (Excess)
Temperature -25°C to -18°C0°C (Deprotonation), 40-80°C (Reaction)
Typical Reaction Time 3-5 hours4-18 hours
Typical Yield 75-90%50-70%

Table 2: Analytical Characterization

CompoundTechniqueExpected Observations
5-Bromo-2H-isoquinolin-1-one ¹H NMRDisappearance of C5-H proton signal, characteristic shifts for remaining aromatic protons.
MS (ESI+)[M+H]⁺ peak corresponding to C₉H₇BrNO.
5-Bromo-2-difluoromethyl-2H-isoquinolin-1-one ¹H NMRAppearance of a triplet signal for the -CHF₂ group (~7.0-8.0 ppm, J ≈ 55-60 Hz).
¹⁹F NMRAppearance of a doublet signal for the -CHF₂ group.
MS (ESI+)[M+H]⁺ peak corresponding to C₁₀H₇BrF₂NO.

References

  • Studies of the Synthesis of Fused Isoxazoline/Isoquinolinones and Evaluation of the Antifungal Activity of Isoxazole-like Benzamide and Isoquinolinone Hybrids. (2025). MDPI. [Link]

  • He, Y., et al. (2018). A PRACTICAL SYNTHESIS OF 2-SUBSTITUTED 5-BROMOINDOLES. HETEROCYCLES, Vol. 96, No. 6. [Link]

  • Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. (2025). ResearchGate. [Link]

  • Method for purifying a bromine compound. (n.d.).
  • Brown, W. D., & Gouliaev, A. H. (n.d.). SYNTHESIS OF 5-BROMOISOQUINOLINE AND 5-BROMO-8-NITROISOQUINOLINE. Organic Syntheses. [Link]

  • Isoquinoline synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis of CHF2-Containing Heterocycles through Oxy-difluoromethylation Using Low-Cost 3D Printed PhotoFlow Reactors. (2024). ACS Publications. [Link]

  • PubChem. (n.d.). 5-Bromo-1,2,3,4-tetrahydroisoquinolin-1-one. PubChem. [Link]

  • Ayoubi, M., et al. (2022). Efficient Synthesis of Isoquinoline Derivatives through Sequential Cyclization–Deoxygenation Reaction of 2-Alkynylbenzaldoxime. SynOpen. [Link]

  • Synthesis of 5- or 8-bromoisoquinoline derivatives. (n.d.).
  • Synthesis of Difluoromethylated Heterocycle. (n.d.). ResearchGate. [Link]

  • What are the safety precautions necessary for working with HF? (2021). Reddit. [Link]

  • Isoquinolone synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Exploring the Synthesis Pathways of Isoquinolinone Derivatives with 4-Bromo-2-iodopyridine. (2026). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks. (n.d.). PMC. [Link]

  • Safe Handling of Pyrophoric Materials. (n.d.). University of Washington. [Link]

  • Extraction of brominated flame retardants from acrylonitrile butadiene styrene (ABS) using supercritical carbon dioxide. (2026). VTT's Research Information Portal. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2025). PMC. [Link]

  • Recent developments in the synthesis of the isoquinoline-1,3(2H,4H)-dione by radical cascade reaction. (n.d.). ResearchGate. [Link]

  • Resolving Bromonitromethane Sourcing by Synthesis: Preparation at Decagram Scale. (2023). PMC. [Link]

  • Synthesis, Reactions and Medicinal Uses of Isoquinoline. (n.d.). Pharmaguideline. [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014). University of Pittsburgh. [Link]

  • Late-stage difluoromethylation: concepts, developments and perspective. (2021). Chemical Society Reviews. [Link]

  • Crystal structure of 1-bromo-5-(2,2-difluoropropyl)-5-methylbenzo[1][3]imidazo [2,1-a]isoquinolin-6(5H)-one, C19H15BrF2N2O. (2026). ResearchGate. [Link]

  • Discovery of 1(2H)-phthalazinone and 1(2H)-isoquinolinone derivatives as potent hematopoietic progenitor kinase 1 (HPK1) inhibitors. (2024). PubMed. [Link]

  • Purification of liquid bromine contaminated with organic impurities. (n.d.).
  • Safe Handling of Oxidising Chemicals. (2024). The Chemistry Blog. [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing the Bioavailability of Difluoromethylated Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals working with difluoromethylated (-CF2H) compounds. The strategic incorporation of the difluoromethyl group is a powe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with difluoromethylated (-CF2H) compounds. The strategic incorporation of the difluoromethyl group is a powerful tool in modern medicinal chemistry, offering the potential to enhance metabolic stability, modulate pKa, and improve target binding affinity through its unique properties as a hydrogen bond donor and a bioisostere for hydroxyl or thiol groups.[1][2][3][4] However, these advantages can be coupled with significant challenges in achieving adequate oral bioavailability, a critical hurdle in advancing a compound from a promising lead to a viable drug candidate.

This guide is designed to provide practical, in-depth solutions to the common issues encountered during the preclinical development of difluoromethylated compounds. We will move beyond simple protocols to explain the underlying scientific principles, empowering you to make informed decisions in your experimental design.

Part 1: Frequently Asked Questions - Understanding the Core Challenges

This section addresses the fundamental questions regarding why difluoromethylated compounds can exhibit poor bioavailability and how to diagnose the primary obstacles.

Q1: My difluoromethylated compound shows excellent in vitro potency but very low oral bioavailability. What are the most likely reasons?

The introduction of a -CF2H group can significantly alter a molecule's physicochemical properties, often leading to a combination of issues that limit oral absorption.[5][6][7] The primary culprits are typically:

  • Poor Aqueous Solubility: The addition of fluorine atoms often increases the lipophilicity of a molecule.[2][5] While this can enhance membrane permeability, it frequently leads to a decrease in aqueous solubility. A drug must first dissolve in the gastrointestinal (GI) fluids to be absorbed. If solubility is below the required concentration for a therapeutic dose, absorption will be limited, regardless of how permeable the molecule is.[8][9][10]

  • High First-Pass Metabolism: While the C-F bond is strong and the -CF2H group can block metabolically labile sites, the overall molecule may still be susceptible to extensive metabolism in the gut wall or liver before reaching systemic circulation.[6] Common metabolic pathways include oxidation, reduction, and hydrolysis, often mediated by cytochrome P450 (CYP) enzymes.[11]

  • Efflux by Transporters: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which are present in the intestinal lining.[12][13] These transporters act as cellular "pumps," actively removing the drug from the intestinal cells and pumping it back into the GI lumen, thereby reducing net absorption.[12][14][15]

Q2: How can I systematically determine whether solubility, permeability, or metabolism is the main barrier to my compound's absorption?

A tiered, systematic approach is crucial to efficiently identify the rate-limiting step.

  • Start with In Vitro Assays: Before proceeding to complex animal studies, a panel of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays can provide invaluable insights.

    • Solubility Assessment: Determine the kinetic and thermodynamic solubility in buffers at various pH values (e.g., pH 1.2, 4.5, 6.8) to mimic the GI tract.[11] Also, assess solubility in biorelevant media like Simulated Gastric Fluid (SGF) and Fasted State Simulated Intestinal Fluid (FaSSIF) for a more accurate prediction.[11]

    • Permeability Assessment: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cost-effective method to evaluate passive diffusion.[16][17][18] For a more comprehensive assessment, including active transport and efflux, the Caco-2 cell monolayer assay is the gold standard.[17][19][20] A significant difference in permeability between PAMPA and Caco-2 assays can indicate the involvement of active transport or efflux.[18]

    • Metabolic Stability Assessment: Incubate your compound with liver microsomes or hepatocytes to determine its intrinsic clearance. High clearance in these assays suggests that the compound is likely to be subject to high first-pass metabolism in vivo.[11]

  • Correlate In Vitro Data: Analyze the results from your in vitro panel. For example, if your compound has high permeability in the PAMPA assay but low bioavailability in vivo, this might point towards high first-pass metabolism or P-gp efflux as the primary issue. Conversely, low permeability in both PAMPA and Caco-2 assays, coupled with low solubility, strongly suggests that fundamental physicochemical properties need to be addressed.

Part 2: Troubleshooting Guides & Enhancement Strategies

Once you have a hypothesis for the primary cause of low bioavailability, you can select an appropriate enhancement strategy. This section provides troubleshooting advice for common experimental hurdles.

Strategy A: Formulation-Based Approaches

For compounds where solubility is the primary limiting factor, altering the formulation can be the most direct path to improving bioavailability.[8][21]

Troubleshooting Guide: Amorphous Solid Dispersions (ASDs)

ASDs are a powerful technique for enhancing the solubility of poorly soluble compounds by converting the crystalline drug into a higher-energy amorphous state, often stabilized by a polymer.[22][23][24][25]

  • Issue: The ASD is physically unstable and recrystallizes upon storage.

    • Causality: The amorphous state is thermodynamically unstable. Recrystallization can occur if the drug loading is too high for the chosen polymer to stabilize, or if the formulation is exposed to moisture or temperatures above its glass transition temperature (Tg).

    • Solutions:

      • Polymer Selection: Ensure the chosen polymer has good miscibility with your compound. Polymers like HPMC, HPMC-AS, PVP, and Soluplus® offer a range of properties. The polymer should also have a high enough Tg to ensure the ASD is stable at typical storage temperatures.[26]

      • Lower Drug Loading: Reduce the drug-to-polymer ratio. While this may increase the final dosage form size, it significantly improves stability.

      • Moisture Protection: Store the ASD under dry conditions and consider co-formulating with moisture-protective excipients.

  • Issue: The ASD shows good initial dissolution but the compound quickly precipitates ("parachute effect" failure).

    • Causality: While the ASD can generate a supersaturated solution, this state is transient.[26] Without a mechanism to maintain this supersaturation, the compound will crash out of solution as the more stable, less soluble crystalline form.

    • Solutions:

      • Use a Precipitation Inhibitor: The formulation polymer itself often acts as a precipitation inhibitor.[26] You may need to screen different polymers to find one that effectively maintains supersaturation for your specific compound.

      • Incorporate Surfactants: Adding a surfactant to the formulation can help to solubilize the drug in micelles, preventing precipitation.

Strategy B: Prodrug Approaches

A prodrug is a biologically inactive derivative of a parent drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active drug.[27][28][29] This is an excellent strategy for overcoming both solubility and permeability issues.[27][28]

Troubleshooting Guide: Phosphate Ester Prodrugs

For difluoromethylated compounds containing a hydroxyl group, converting it to a phosphate ester is a common and highly effective strategy to dramatically increase aqueous solubility.[30][31]

  • Issue: The phosphate prodrug has excellent solubility but shows poor conversion to the parent drug in vivo, resulting in low bioavailability.

    • Causality: Phosphate prodrugs rely on endogenous enzymes, primarily alkaline phosphatases, for their cleavage to the active parent drug.[30] The rate and extent of this conversion can be influenced by the chemical stability of the prodrug and the specific enzymatic activity in the gut and liver.

    • Solutions:

      • In Vitro Conversion Assays: Before moving to in vivo studies, assess the conversion rate of your prodrug in simulated intestinal fluid (containing intestinal phosphatases) and in liver homogenates. This can help you determine if the lack of conversion is due to chemical stability or insufficient enzymatic activity.

      • Linker Modification: The stability of the phosphate ester can be tuned by introducing different linkers between the phosphate group and the parent drug. While direct phosphorylation is common, more complex linkers can be designed to be more or less labile.[31]

      • Consider Alternative Prodrug Moieties: If phosphate esters are not viable, consider other promoieties such as esters, carbonates, or amino acid conjugates, depending on the available functional groups on your parent molecule.

Strategy C: Structural Modification

In the lead optimization phase, modifying the chemical scaffold of the difluoromethylated compound can address fundamental issues with its physicochemical properties.[32]

Troubleshooting Guide: Balancing Lipophilicity and Potency

  • Issue: Attempts to decrease lipophilicity (e.g., by adding polar groups) to improve solubility have resulted in a significant loss of biological activity.

    • Causality: The modifications made to improve physicochemical properties may have disrupted a key interaction with the biological target. The lipophilic regions of the molecule might be essential for binding to a hydrophobic pocket in the target protein.

    • Solutions:

      • Structure-Activity Relationship (SAR) Analysis: Carefully analyze your existing SAR data. Are there regions of the molecule where modifications are better tolerated? Can you introduce polarity without disrupting the key pharmacophore?

      • Bioisosteric Replacement: Instead of simply adding polar groups, consider bioisosteric replacements for lipophilic moieties that are not essential for binding. For example, replacing a phenyl ring with a pyridine ring can reduce lipophilicity and introduce a hydrogen bond acceptor without drastically changing the size and shape.

      • Computational Modeling: Use molecular modeling and docking studies to visualize how your compounds bind to the target. This can help you identify regions where modifications can be made without disrupting critical binding interactions.

Part 3: Key Experimental Workflows & Data

This section provides a high-level workflow for selecting a bioavailability enhancement strategy and a table of representative data.

Workflow for Selecting a Bioavailability Enhancement Strategy

The following diagram outlines a logical decision-making process for addressing low bioavailability in difluoromethylated compounds.

G cluster_0 Initial Assessment cluster_1 Diagnosis & Strategy Selection cluster_2 Optimization start Low Oral Bioavailability Observed in Animal Model in_vitro Perform In Vitro Triage: - Solubility (pH range, biorelevant media) - Permeability (PAMPA, Caco-2) - Metabolic Stability (Microsomes) start->in_vitro decision Identify Primary Barrier in_vitro->decision solubility Strategy: Formulation (e.g., ASD, Micronization) decision->solubility Low Solubility permeability Strategy: Prodrug or Structural Modification decision->permeability Low Permeability metabolism Strategy: Structural Modification (Block Metabolic Hotspots) decision->metabolism High Metabolic Clearance efflux Strategy: P-gp Inhibitor Co-dosing (Investigational) or Structural Modification decision->efflux High Efflux Ratio (Caco-2) optimize Optimize Selected Strategy and Re-evaluate In Vivo solubility->optimize permeability->optimize metabolism->optimize efflux->optimize

Decision workflow for addressing low oral bioavailability.
Data Presentation: Impact of Enhancement Strategies

The following table provides a hypothetical comparison of how different enhancement strategies might impact the key pharmacokinetic parameters of a model difluoromethylated compound ("Compound X").

Formulation/StrategyAqueous Solubility (µg/mL)Caco-2 Permeability (Papp, 10⁻⁶ cm/s)Oral Bioavailability (F%) in Rats
Compound X (Crystalline) 1155
Micronized Suspension 11512
Amorphous Solid Dispersion (20% loading in HPMC-AS) >100 (transient)1545
Phosphate Prodrug >10,000N/A (releases parent)65

This data is illustrative and intended for comparative purposes only.

Experimental Protocol: Caco-2 Permeability Assay

This protocol provides a general outline for assessing the permeability and potential for active efflux of a compound using the Caco-2 cell model.

Objective: To determine the apparent permeability coefficient (Papp) of a difluoromethylated compound in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions.

Materials:

  • Caco-2 cells (passage 40-60)

  • Transwell® inserts (e.g., 12-well, 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, penicillin-streptomycin)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4)

  • Test compound, positive control (e.g., propranolol - high permeability), negative control (e.g., Lucifer yellow - paracellular marker)

  • Analytical instrumentation (LC-MS/MS)

Methodology:

  • Cell Seeding and Culture:

    • Seed Caco-2 cells onto the apical side of Transwell® inserts at a density of ~60,000 cells/cm².

    • Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow for spontaneous differentiation into a polarized monolayer.

  • Monolayer Integrity Test:

    • Before the transport experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. TEER values should be >250 Ω·cm² to confirm monolayer integrity.

    • Alternatively, assess the permeability of a paracellular marker like Lucifer yellow. Papp should be <1.0 x 10⁻⁶ cm/s.

  • Transport Experiment:

    • Wash the cell monolayers twice with pre-warmed (37°C) transport buffer.

    • For A-to-B transport (absorption): Add the test compound solution (e.g., 10 µM in transport buffer) to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.

    • For B-to-A transport (efflux): Add the test compound solution to the basolateral (donor) chamber and fresh transport buffer to the apical (receiver) chamber.

    • Incubate the plates at 37°C with gentle shaking.

    • Take samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes) and replace with an equal volume of fresh, pre-warmed buffer.

    • At the end of the experiment, take a sample from the donor chamber to determine the initial concentration.

  • Sample Analysis and Calculation:

    • Analyze the concentration of the test compound in all samples using a validated LC-MS/MS method.

    • Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

      • dQ/dt is the steady-state flux (amount of compound in the receiver chamber over time).

      • A is the surface area of the membrane.

      • C₀ is the initial concentration in the donor chamber.

    • Calculate the efflux ratio: Efflux Ratio = Papp (B-to-A) / Papp (A-to-B) . An efflux ratio greater than 2 is generally considered indicative of active efflux.[11]

References

  • Gouverneur, V., & Tredwell, M. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7234-7265. [Link]

  • Li, Y., et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Promoted Difluoromethylation of Quinoxalin-2-Ones. Molecules, 27(19), 6529. [Link]

  • Rautio, J., et al. (2018). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules, 23(9), 2251. [Link]

  • Siramshetty, V., et al. (2020). Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability. ACS Omega, 5(49), 31955-31966. [Link]

  • Gavali, V. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • Al-kassas, R., et al. (2022). Amorphous Solid Dispersions (ASDs): The Influence of Material Properties, Manufacturing Processes and Analytical Technologies in Drug Product Development. Pharmaceutics, 14(9), 1782. [Link]

  • Tantra, T., & Parida, P. (2024). Phosphate Prodrugs: An Approach to Improve the Bioavailability of Clinically Approved Drugs. Current Medicinal Chemistry, 31. [Link]

  • Barbeau, X., et al. (2019). A Unified Strategy for the Synthesis of Difluoromethyl- and Vinylfluoride-Containing Scaffolds. Organic Letters, 21(20), 8279-8283. [Link]

  • Zhang, X., et al. (2025). Advances and challenges in research methods on oral absorption mechanisms of nano-formulations. Journal of Pharmaceutical Analysis, 15(9), 101157. [Link]

  • Smith, J., et al. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Pharmaceuticals, 17(12), 1567. [Link]

  • Smith, A. (2024). The F‐Difluoromethyl Group: Challenges, Impact and Outlook. ResearchGate. [Link]

  • Mehellou, Y., et al. (2014). Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. Chemical Reviews, 114(18), 9020-9110. [Link]

  • Mustapha, O., et al. (2025). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 17(8), 987. [Link]

  • Meyskens, F. L., & Gerner, E. W. (2000). Bioavailability Study of Oral Liquid and Tablet Forms of α-Difluoromethylornithine. Clinical Cancer Research, 6(10), 3860-3863. [Link]

  • Zhu, C., et al. (2008). Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates. Journal of Pharmaceutical Sciences, 97(3), 1227-1241. [Link]

  • Williams, H. D., et al. (2024). Enhancing the Bioavailability of Poorly Soluble Drugs. Pharmaceutics, 16(6), 789. [Link]

  • Maniruzzaman, M., et al. (2021). Recent Advances in Amorphous Solid Dispersions: Preformulation, Formulation Strategies, Technological Advancements and Characterization. Pharmaceutics, 13(8), 1209. [Link]

  • Pierra, C., et al. (2006). Synthesis and Biological Evaluation of Phosphate Prodrugs of 4-Phospho-d-erythronohydroxamic Acid, an Inhibitor of 6-Phosphogluconate Dehydrogenase. Journal of Medicinal Chemistry, 49(22), 6614-6620. [Link]

  • Zendehdel, E., & Ahmadi, A. (2014). P-glycoprotein and its role in drug-drug interactions. Australian Prescriber, 37(4), 134-136. [Link]

  • Di, L. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. Molecules, 30(5), 987. [Link]

  • Singh, U. S., et al. (2023). Recent advances in drug substance development – prodrug strategies for enhancing the bioavailability and potency of antiviral nucleosides. Journal of Medical Science, 2(3), 123-134. [Link]

  • ITQB. (n.d.). In vitro models for prediction of drug absorption and metabolism. ITQB. [Link]

  • World Pharma Today. (2025). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • Wacher, V. J., et al. (2025). Functional role of P-glycoprotein in limiting peroral drug absorption: optimizing drug delivery. Advanced Drug Delivery Reviews, 27(2-3), 129-157. [Link]

  • Böhm, H. J., et al. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(10), 875-888. [Link]

  • ResearchGate. (n.d.). The significance and challenges of accessing difluoromethylated compounds by catalytic hydrofunctionalization of 1,1‐difluoroalkenes. ResearchGate. [Link]

  • Kumar, S., et al. (2024). Prodrugs: A Novel Approach of Drug Delivery. American Journal of Chemical and Biochemical Engineering, 8(1), 1-10. [Link]

  • ResearchGate. (n.d.). Previous approaches to preparing difluoroalkylated compounds. ResearchGate. [Link]

  • Kim, J. S., & Cho, Y. S. (2025). Advanced oral drug delivery systems: Current challenges and emerging technologies. Journal of Pharmaceutical Investigation, 55(12), 1-15. [Link]

  • BioPharma Services Inc. (2025). Why Poor Bioavailability Is a Major Drug Development Risk. BioPharma Services Inc. [Link]

  • IntechOpen. (2020). P-Glycoprotein Efflux Transporters and Its Resistance Its Inhibitors and Therapeutic Aspects. IntechOpen. [Link]

  • Li, J., et al. (2023). Drug Discovery Based on Fluorine-Containing Glycomimetics. Molecules, 28(18), 6663. [Link]

  • Zhu, C., et al. (2008). Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates. Journal of Pharmaceutical Sciences, 97(3), 1227-41. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2018). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceutics, 10(4), 223. [Link]

  • Nagy, Z. K., et al. (2019). Continuous Formulation Approaches of Amorphous Solid Dispersions: Significance of Powder Flow Properties and Feeding Performance. Pharmaceutics, 11(12), 654. [Link]

  • ResearchGate. (2024). Enhancing Drug Design Through Prodrugs. ResearchGate. [Link]

  • Slideshare. (n.d.). caco-2 cell permeability, pampa membrane assays. Slideshare. [Link]

  • Drug Development & Delivery. (2024). AMORPHOUS SOLID DISPERSION SPECIATION - Impact of Polymer Chemistry & Drug Properties. Drug Development & Delivery. [Link]

  • BioPharma Services Inc. (2025). The Evolution of Prodrug Strategies: From Simple Carriers to Smart, Targeted Systems. BioPharma Services Inc. [Link]

  • Taylor & Francis Online. (2024). A review on dynamics of permeability-glycoprotein in efflux of chemotherapeutic drugs. Journal of Biomolecular Structure and Dynamics, 42(10), 6333-6345. [Link]

  • Veranova. (n.d.). Amorphous Solid Dispersion. Veranova. [Link]

Sources

Optimization

Technical Support Center: Strategies for Reducing Lead Compound Cytotoxicity

A Senior Application Scientist's Guide for Drug Discovery Professionals Welcome to the technical support center for managing and mitigating the cytotoxicity of lead compounds. This guide is designed for researchers, scie...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Drug Discovery Professionals

Welcome to the technical support center for managing and mitigating the cytotoxicity of lead compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter toxicity-related challenges during their experiments. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to help you make informed decisions, troubleshoot effectively, and ultimately select safer, more viable drug candidates. This resource is structured to move from high-level frequently asked questions to in-depth troubleshooting guides for specific experimental hurdles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers face when dealing with compound-induced cytotoxicity.

Q1: What is the fundamental difference between desired pharmacology and off-target cytotoxicity?

A: This is a critical distinction. The desired pharmacological effect is the intended interaction of your compound with its biological target to produce a therapeutic outcome. Cytotoxicity, in this context, refers to the compound's harmful effects on cells, often through unintended "off-target" interactions or general mechanisms like membrane disruption or mitochondrial dysfunction.[1] The goal is to maximize the therapeutic window—the concentration range where the drug is effective without being unacceptably toxic.[2]

Q2: How do I interpret the relationship between IC50 (potency) and CC50 (cytotoxicity)?

A: The IC50 (half-maximal inhibitory concentration) measures the potency of your compound against its intended target. The CC50 (half-maximal cytotoxic concentration) measures the concentration at which the compound kills 50% of the cells in a culture. The ratio of these two values gives you the Selectivity Index (SI) .

  • Selectivity Index (SI) = CC50 / IC50

A higher SI value is desirable, as it indicates that the compound is effective at a concentration much lower than the concentration at which it becomes cytotoxic. An SI > 10 is often considered a good starting point for a promising hit.

Q3: What are the best "first-pass" assays to quickly assess the cytotoxicity of my new compounds?

A: For initial high-throughput screening, you need robust, cost-effective, and reproducible assays.[2] The most common are metabolic-based assays that measure the overall health of the cell population.

Assay Type Principle Endpoint Advantages Disadvantages
MTT Assay Mitochondrial reductases in viable cells convert a yellow tetrazolium salt (MTT) into a purple formazan product.[2]ColorimetricInexpensive, well-established, suitable for high-throughput screening (HTS).[2]Can be affected by compounds that alter cellular metabolism; endpoint assay.
AlamarBlue™ (Resazurin) Assay Resazurin (blue) is reduced to the fluorescent resorufin (pink) by metabolically active cells.[3]Fluorometric/ColorimetricHigher sensitivity than MTT, non-toxic to cells, allows for kinetic monitoring.Can be interfered with by fluorescent compounds.
LDH Release Assay Measures the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes.ColorimetricIndicates necrotic cell death or late-stage apoptosis; can be multiplexed.Less sensitive for early apoptotic events.

Q4: At what stage of the drug discovery process should I begin cytotoxicity testing?

A: As early as possible. Integrating cytotoxicity screening into the initial hit-finding stage can save immense time and resources by eliminating problematic compounds before significant effort is invested.[1][4] Early assessment helps build a more robust Structure-Activity Relationship (SAR) and a parallel Structure-Toxicity Relationship (STR), guiding medicinal chemistry efforts toward safer chemical matter from the outset.[5][6]

Part 2: Troubleshooting Guides

This section provides structured approaches to common experimental problems related to cytotoxicity.

Problem: My lead compound shows significant cytotoxicity in my primary cellular assay. What are my next steps?

An initial cytotoxic "hit" is not a dead end; it is a critical data point that requires systematic investigation. The goal is to determine if the observed cell death is due to the compound's intended mechanism (on-target toxicity), an unrelated off-target effect, or an artifact of the assay itself.

G cluster_assays Orthogonal Assays cluster_mechanism Mechanism of Action A Initial Hit: High Cytotoxicity Observed B Step 1: Confirm Cytotoxicity (Orthogonal Assays) A->B C Step 2: Investigate Mechanism (Apoptosis vs. Necrosis) B->C If confirmed Assay1 LDH Release Assay (Membrane Integrity) B->Assay1 Assay2 ATP Content Assay (Cellular Energy) B->Assay2 Assay3 Real-Time Imaging B->Assay3 D Step 3: De-risk via Counter-Screening (Assay Interference) C->D After mechanism is explored Mech1 Caspase-3/7 Assay (Apoptosis) C->Mech1 Mech2 Mitochondrial Toxicity Assay (e.g., JC-10, Seahorse) C->Mech2 Mech3 hERG Channel Assay (Cardiotoxicity) C->Mech3 E Decision Point: Proceed, Optimize, or Terminate? D->E Integrate all data

Caption: Workflow for troubleshooting an initial cytotoxic hit.

Step 1: Confirm the finding with an orthogonal assay. Your primary assay (e.g., MTT) measures metabolic activity. A compound could inhibit mitochondrial respiration without immediately killing the cell, leading to a false positive for cytotoxicity. Confirm the result using an assay with a different biological endpoint.

  • Recommended Action: Use an assay that measures membrane integrity, such as an LDH release assay , or one that quantifies total cellular ATP, like the CellTiter-Glo® assay . If the results from two mechanistically different assays are concordant, the cytotoxicity is likely real.

Step 2: Investigate the mechanism of cell death. Is the compound inducing a programmed, controlled cell death (apoptosis) or a catastrophic, inflammatory one (necrosis)? Knowing the pathway is crucial for understanding the potential for in vivo toxicity.

  • Apoptosis: Characterized by the activation of caspases, a family of proteases that execute cell death.[7] An increase in caspase activity is an early indicator of apoptosis.[8]

    • Recommended Action: Perform a Caspase-Glo® 3/7 Assay . This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases.[9]

  • Mitochondrial Toxicity: Mitochondrial dysfunction is a major driver of drug-induced toxicity and can lead to market withdrawal of approved drugs.[4][10]

    • Recommended Action: Use assays like the Seahorse XF Mito Tox Assay to measure changes in cellular respiration or a JC-10 assay to measure mitochondrial membrane potential.[11][12] Compounds with high lipophilicity (high cLogP) are often associated with mitochondrial toxicity.[13]

  • Cardiotoxicity: Inhibition of the hERG potassium channel is a critical liability that can lead to fatal cardiac arrhythmias.[14][15]

    • Recommended Action: Early-stage hERG screening is essential for any program where compounds may reach systemic circulation. Automated patch-clamp systems provide a high-throughput method for this assessment.[16][17]

Step 3: Perform counter-screens to rule out assay interference. A "false positive" can occur when a compound doesn't kill the cell but interferes directly with the assay's detection technology.[18][19]

  • Recommended Action: Run the primary assay in a cell-free system. For example, if you are using a luciferase-based reporter assay, run a screen against the luciferase enzyme itself.[20] If a compound inhibits the reporter enzyme, its activity in the primary screen is suspect.

Problem: How can I use medicinal chemistry to reduce my compound's cytotoxicity?

Once cytotoxicity is confirmed to be a real, off-target effect, medicinal chemistry is your primary tool for mitigating it. This is an iterative process of synthesizing and testing new analogs to find a molecule with an improved safety profile.

SAR_Cycle node_design Design & Synthesis - Modify scaffold - Alter substituents - Block metabolic sites node_test Biological Testing - Potency (IC50) - Cytotoxicity (CC50) - Off-target assays (hERG, etc.) node_design->node_test Synthesize Analogs node_analyze Data Analysis - Calculate Selectivity Index (SI) - Establish SAR & STR - Identify toxicity-driving features node_test->node_analyze Generate Data node_analyze->node_design Refine Hypothesis

Caption: The iterative cycle of SAR and STR in lead optimization.

Strategy 1: Establish a Structure-Toxicity Relationship (STR). Just as you build a Structure-Activity Relationship (SAR) for potency, you must build one for toxicity.[5][21]

  • Recommended Action: Systematically modify different parts of your lead compound. For example, if your molecule has an aromatic ring, synthesize analogs with substitutions at different positions. This can reveal "toxicity cliffs," where a small structural change leads to a dramatic decrease in cytotoxicity without affecting potency.

Strategy 2: Modify Physicochemical Properties. Often, general cytotoxicity is linked to properties like high lipophilicity (fat-solubility), which can lead to non-specific membrane interactions or accumulation in mitochondria.[13]

  • Recommended Action: Aim to reduce the calculated logP (cLogP) of your compound. This can be achieved by introducing polar functional groups (e.g., hydroxyls, amides) or removing greasy, non-polar moieties. The goal is to strike a balance, as reducing lipophilicity can also impact cell permeability and target engagement.

Strategy 3: Block Metabolic Activation. The liver and other tissues metabolize drugs to facilitate their excretion.[22] Sometimes, this process can generate chemically reactive metabolites that are highly toxic.[23][24]

  • Recommended Action: Identify potential sites of metabolic activation on your molecule (e.g., anilines, furans, thiophenes).[24] Use medicinal chemistry to block these sites, for instance, by adding a fluorine atom next to a site of potential oxidation. This can prevent the formation of the toxic species.

Metabolism Parent Parent Compound (Lipophilic) PhaseI Phase I Metabolism (e.g., CYP450 Oxidation) Parent->PhaseI PhaseII Phase II Metabolism (e.g., Glucuronidation) PhaseI->PhaseII Detoxification Pathway Bad_Metabolite Reactive Metabolite (Electrophilic) PhaseI->Bad_Metabolite Toxification Good_Metabolite Non-Toxic Metabolite (Hydrophilic) PhaseII->Good_Metabolite Excretion Excretion Good_Metabolite->Excretion Toxicity Covalent Binding & Cell Injury Bad_Metabolite->Toxicity

Caption: Metabolic pathways leading to either detoxification or toxification.

Problem: My compound is non-toxic in simple cell lines (e.g., HEK293, HeLa) but shows toxicity in more relevant models like primary hepatocytes or iPSC-derived cardiomyocytes.

This is a common and important finding. It often indicates that the toxicity is mediated by a biological mechanism that is absent in immortalized cancer cell lines.

Possible Cause 1: Metabolic Bioactivation. Primary hepatocytes are metabolically competent, expressing a full suite of cytochrome P450 (CYP) enzymes, unlike many standard cell lines.[12][23] Your compound may be converted into a toxic metabolite only in these cells.

  • Recommended Action: Use a cell line engineered to express key CYP enzymes (e.g., CYP3A4, 2D6) to confirm which enzyme is responsible.[24] This can provide crucial information for guiding medicinal chemistry efforts to block the specific metabolic pathway.

Possible Cause 2: Transporter Interactions. Some cancer cell lines overexpress efflux transporters like P-glycoprotein (P-gp), which actively pump compounds out of the cell.[25][26] This can make the cells artificially resistant to your compound, masking its intrinsic cytotoxicity. Primary cells may have lower levels of these transporters, allowing the compound to accumulate to toxic intracellular concentrations.

  • Recommended Action: Test your compound's cytotoxicity in the presence of a known P-gp inhibitor, such as verapamil.[27] If the cytotoxicity increases dramatically, it suggests your compound is a P-gp substrate.

Possible Cause 3: Specific Off-Target Pharmacology. iPSC-derived cardiomyocytes express the ion channels and receptors relevant to cardiac function.[14] Toxicity seen only in these cells strongly suggests a specific cardiotoxic liability, such as hERG channel blockade, that would be invisible in other cell types.[28]

  • Recommended Action: This finding should prompt immediate and more detailed electrophysiology studies to fully characterize the compound's effect on cardiac ion channels.

Part 3: Key Experimental Protocols

Here are step-by-step methodologies for core cytotoxicity assays. Always optimize incubation times and cell densities for your specific cell line and compound class.

Protocol 1: MTT Assay for General Cytotoxicity Screening

This protocol assesses cell viability by measuring the metabolic reduction of MTT to formazan.[2]

  • Cell Plating: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plate for a set period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours. Viable cells will produce purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight in the dark to dissolve the crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of viability relative to the vehicle control and plot a dose-response curve to determine the CC50.

Protocol 2: Caspase-Glo® 3/7 Assay for Apoptosis Detection

This protocol quantifies the activity of key executioner caspases, an early hallmark of apoptosis.[7][8]

  • Cell Plating & Treatment: Follow steps 1-3 from the MTT protocol. It is critical to choose a time point where apoptosis is occurring but before widespread secondary necrosis.

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

  • Assay Procedure: Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well of the 96-well plate.

  • Incubation: Mix the contents by gentle orbital shaking for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light.

  • Readout: Measure the luminescence using a microplate reader.

  • Analysis: A higher luminescent signal corresponds to higher caspase-3/7 activity and thus, more apoptosis.

Part 4: Advanced Strategies & Considerations
Formulation-Based Approaches to Mitigate Toxicity

For compounds where toxicity is related to high peak plasma concentrations (Cmax), formulation strategies can be employed to reduce adverse effects without altering the molecule itself.[29]

  • Controlled-Release Formulations: These are designed to release the drug slowly over time, avoiding a sharp Cmax spike and potentially reducing Cmax-driven toxicities.[29]

  • Lipid-Based Formulations & Nanoparticles: Encapsulating a drug can alter its biodistribution, potentially reducing its accumulation in sensitive tissues and improving its therapeutic index.[30][31]

Predictive Toxicology (In Silico Models)

Before a compound is ever synthesized, computational models can predict its potential for toxicity.[32]

  • Quantitative Structure-Activity Relationship (QSAR): These models use the chemical structures of known toxic compounds to identify substructures or properties that are associated with toxicity.[33]

  • Machine Learning: Modern approaches use machine learning algorithms, such as XGBoost, trained on large toxicological datasets (e.g., Tox21) to predict liabilities like hepatotoxicity with increasing accuracy.[34][35] These tools can help prioritize which compounds to synthesize and screen, saving valuable resources.[36]

References
  • Nadanaciva, S., & Will, Y. (2018). Evaluation of in Vitro Mitochondrial Toxicity Assays and Physicochemical Properties for Prediction of Organ Toxicity Using 228 Pharmaceutical Drugs. Chemical Research in Toxicology. [Link]

  • Greenstone Biosciences. (n.d.). CARTOX (hERG Toxicity Assay). Greenstone Biosciences. [Link]

  • Agilent. (n.d.). The Growing Importance of Mitochondrial Toxicity Assessment in Drug Discovery/Development. Agilent Technologies. [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]

  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Alfa Cytology. [Link]

  • LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays. LifeNet Health LifeSciences. [Link]

  • Luner, P. E. (2013). Formulation approaches in mitigating toxicity of orally administrated drugs. PubMed. [Link]

  • Dykens, J. A., & Will, Y. (2007). The significance of mitochondrial toxicity testing in drug development. Drug Discovery Today. [Link]

  • Minotti, G., et al. (2004). Role of Drug Metabolism in the Cytotoxicity and Clinical Efficacy of Anthracyclines. PMC. [Link]

  • Ippolito, T., et al. (2011). Caspase Activation as a Versatile Assay Platform for Detection of Cytotoxic Bacterial Toxins. Clinical and Vaccine Immunology. [Link]

  • Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS. Sygnature Discovery. [Link]

  • Araceli Biosciences. (2022). Mitochondrial Toxicity Assays. Araceli Biosciences. [Link]

  • Omics Online. (2024). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Omics Online. [Link]

  • The Rockefeller University. (n.d.). A cell-free, high-throughput hERG safety assay. The Rockefeller University. [Link]

  • Da-Ta Biotech. (n.d.). In Vitro Cytotoxicity Assay: Advanced Research. Da-Ta Biotech. [Link]

  • bioRxiv. (2023). Machine Learning-Based Predictive Toxicology for Early-Stage Drug De-Risking: An XGBoost Approach with SHAP. bioRxiv. [Link]

  • Metrion Biosciences. (2026). hERG screening using high quality electrophysiology assays. Metrion Biosciences. [Link]

  • Patsnap. (2025). How does structure-activity relationship (SAR) analysis contribute to lead optimization in drug discovery?. Patsnap Synapse. [Link]

  • Spandidos Publications. (2022). Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review). Spandidos Publications. [Link]

  • Instem. (n.d.). Leadscope Model Applier 2025.0 - New Features for Enhanced Predictive Toxicology. Instem. [Link]

  • Royal Society of Chemistry. (2025). Advancing predictive toxicology: overcoming hurdles and shaping the future. Digital Discovery. [Link]

  • Smyth, M. J., et al. (1998). The drug efflux protein, P-glycoprotein, additionally protects drug-resistant tumor cells from multiple forms of caspase-dependent apoptosis. PNAS. [Link]

  • Minotti, G., et al. (2004). Role of Drug Metabolism in the Cytotoxicity and Clinical Efficacy of Anthracyclines. PubMed. [Link]

  • ACS Publications. (2025). Machine Learning for Toxicity Prediction Using Chemical Structures: Pillars for Success in the Real World. Journal of Medicinal Chemistry. [Link]

  • Nexel. (n.d.). Cardiac Safety Service. Nexel. [Link]

  • protocols.io. (2025). In-vitro hERG & NaV1.5 cardiotoxicity assay. protocols.io. [Link]

  • The University of Kansas. (n.d.). Chemical Mechanisms of Cytotoxicity. Department of Medicinal Chemistry. [Link]

  • IntechOpen. (2020). P-Glycoprotein Efflux Transporters and Its Resistance Its Inhibitors and Therapeutic Aspects. IntechOpen. [Link]

  • The Company of Biologists. (1995). Drug efflux mediated by the human multidrug resistance P-glycoprotein is inhibited by cell swelling. Journal of Cell Science. [Link]

  • Antolin, A. A., et al. (2022). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS Discovery. [Link]

  • Springer. (2024). A review on dynamics of permeability-glycoprotein in efflux of chemotherapeutic drugs. Journal of Cancer Research and Clinical Oncology. [Link]

  • MDPI. (2025). Drug Metabolism and Toxicological Mechanisms. International Journal of Molecular Sciences. [Link]

  • Schrödinger. (n.d.). Predictive Toxicology. Schrödinger. [Link]

  • Royal Society of Chemistry. (2016). Development of a cell viability assay to assess drug metabolite structure–toxicity relationships. MedChemComm. [Link]

  • Royal Society of Chemistry. (2016). Prediction of the effect of formulation on the toxicity of chemicals. Toxicology Research. [Link]

  • Oncodesign Services. (n.d.). Structure-Activity Relationship (SAR) Studies. Oncodesign Services. [Link]

  • Elabscience. (n.d.). Caspase Assay Kits. Elabscience. [Link]

  • JoVE. (2022). Apoptosis in Hypothalamic Cell Model by Caspase Multiplexing Assay. Journal of Visualized Experiments. [Link]

  • Creative Biolabs. (n.d.). Counter-Screen Service. Creative Biolabs. [Link]

  • Longdom Publishing. (n.d.). Screening and Design in Drug Discovery. Journal of Computer Science & Systems Biology. [Link]

  • MDPI. (2025). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics. [Link]

  • ResearchGate. (n.d.). Induction of apoptosis and caspase activation. ResearchGate. [Link]

  • PMC. (2021). Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective. Journal of Hematology & Oncology. [Link]

  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • Pharmaceutical Technology. (2017). Formulation Strategies in Early-Stage Drug Development. Pharmaceutical Technology. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Kinase Inhibitors: Benchmarking 5-Bromo-2-difluoromethyl-2H-isoquinolin-1-one Against Established Therapeutics

Introduction: The Enduring Promise of the Isoquinolinone Scaffold in Kinase Inhibition In the landscape of modern drug discovery, protein kinases remain a pivotal target class, with their dysregulation being a cornerston...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Promise of the Isoquinolinone Scaffold in Kinase Inhibition

In the landscape of modern drug discovery, protein kinases remain a pivotal target class, with their dysregulation being a cornerstone of numerous pathologies, particularly cancer. The relentless pursuit of novel, potent, and selective kinase inhibitors has led to the exploration of a diverse chemical space. Among the privileged scaffolds that have consistently yielded promising candidates is the isoquinolin-1-one core. Its inherent structural features provide a robust framework for the design of molecules capable of interacting with the ATP-binding site of various kinases.

This guide introduces a novel isoquinolin-1-one derivative, 5-Bromo-2-difluoromethyl-2H-isoquinolin-1-one , as a focal point for a comprehensive comparison against established kinase inhibitors. While specific experimental data for this particular compound is not yet publicly available, its structural motifs—the isoquinolinone core, the bromine substituent, and the difluoromethyl group—suggest a strong potential for kinase inhibitory activity. This document will therefore serve as a technical guide for researchers, scientists, and drug development professionals on how to contextualize and evaluate such a novel compound. We will delve into the mechanistic underpinnings of related kinase inhibitors, provide a head-to-head comparison with clinically relevant drugs, and offer detailed, field-proven experimental protocols for its characterization.

Our comparative analysis will focus on inhibitors of key kinases that have been historically targeted by isoquinolinone and related scaffolds, namely Cyclin-Dependent Kinases (CDKs) and Hematopoietic Progenitor Kinase 1 (HPK1). We will also include a well-known inhibitor of a different kinase family, BRAF, to highlight the diversity of kinase inhibitor profiles. The selected comparators are:

  • Palbociclib (Ibrance®): A highly selective, FDA-approved inhibitor of CDK4 and CDK6.

  • BGB-15025: A potent and selective HPK1 inhibitor currently in clinical trials.

  • Vemurafenib (Zelboraf®): An FDA-approved inhibitor of the BRAF V600E mutant kinase.

Through this comparative lens, we aim to provide a robust framework for understanding the potential of 5-Bromo-2-difluoromethyl-2H-isoquinolin-1-one and to equip researchers with the necessary tools to embark on its comprehensive evaluation.

Mechanisms of Action and Signaling Pathways: A Comparative Overview

Understanding the precise mechanism by which a small molecule inhibits its target kinase is fundamental to its development as a therapeutic agent. Here, we explore the signaling pathways and inhibitory mechanisms of our selected comparator drugs, providing a basis for hypothesizing the action of 5-Bromo-2-difluoromethyl-2H-isoquinolin-1-one.

Hypothesized Target and Mechanism of 5-Bromo-2-difluoromethyl-2H-isoquinolin-1-one

Given the prevalence of isoquinolinone scaffolds in inhibitors of cell cycle and immune signaling kinases, it is plausible that 5-Bromo-2-difluoromethyl-2H-isoquinolin-1-one targets kinases within these pathways, such as CDKs or HPK1. The difluoromethyl group at the 2-position may enhance metabolic stability and cell permeability, while the bromine at the 5-position could be involved in key interactions within the ATP-binding pocket of the target kinase. We hypothesize that this compound acts as an ATP-competitive inhibitor, a common mechanism for small molecule kinase inhibitors.

Palbociclib: A Gatekeeper of the Cell Cycle

Palbociclib is a selective inhibitor of CDK4 and CDK6, two key kinases that regulate the G1-S phase transition of the cell cycle.[1][2] In many hormone receptor-positive (HR+) breast cancers, the CDK4/6 pathway is overactive, leading to uncontrolled cell proliferation.[3] Palbociclib works by binding to the ATP-binding pocket of CDK4 and CDK6, preventing the phosphorylation of the Retinoblastoma protein (Rb).[1][4] This maintains Rb in its active, hypophosphorylated state, where it binds to the E2F transcription factor, thereby preventing the transcription of genes required for DNA synthesis and cell cycle progression.[2] The result is a G1 cell cycle arrest, effectively halting the proliferation of cancer cells.[4]

Caption: Palbociclib inhibits the CDK4/6-Cyclin D complex, preventing Rb phosphorylation and halting cell cycle progression.

BGB-15025: Unleashing T-Cell Immunity by Targeting HPK1

Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a crucial negative regulator of T-cell activation.[5] Upon T-cell receptor (TCR) engagement, HPK1 is activated and phosphorylates the adaptor protein SLP-76.[1][6] This phosphorylation event leads to the degradation of SLP-76, which in turn dampens the TCR signaling cascade and limits T-cell proliferation and cytokine production.[6] HPK1 inhibitors like BGB-15025 are designed to block the kinase activity of HPK1, thereby preventing the phosphorylation and subsequent degradation of SLP-76.[1][2] This action sustains TCR signaling, leading to enhanced T-cell activation and a more robust anti-tumor immune response.[2]

HPK1_Pathway TCR_Activation TCR Activation HPK1 HPK1 TCR_Activation->HPK1 Activates SLP76 SLP-76 HPK1->SLP76 Phosphorylates T_Cell_Activation T-Cell Activation SLP76->T_Cell_Activation Promotes pSLP76 p-SLP-76 Degradation Ubiquitination & Degradation pSLP76->Degradation Degradation->T_Cell_Activation Inhibits BGB15025 BGB-15025 BGB15025->HPK1 Inhibits BRAF_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS RTK->RAS BRAF_V600E BRAF V600E RAS->BRAF_V600E MEK MEK BRAF_V600E->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival Promotes Vemurafenib Vemurafenib Vemurafenib->BRAF_V600E Inhibits

Caption: Vemurafenib inhibits the constitutively active BRAF V600E mutant, blocking the MAPK signaling pathway.

Quantitative Performance: A Head-to-Head Comparison

A critical aspect of evaluating a novel kinase inhibitor is to benchmark its performance against established compounds. This section provides a quantitative comparison of our selected inhibitors based on their in vitro potency and, where available, their selectivity.

InhibitorPrimary Target(s)IC50 (Biochemical Assay)Cell-Based PotencyKey Selectivity Notes
Palbociclib CDK4, CDK6CDK4: 11 nM, CDK6: 16 nM [7]Induces G1 arrest in Rb-positive cells; IC50 for Rb phosphorylation inhibition in MDA-MB-435 cells is 63 nM [8]Highly selective for CDK4/6 with minimal activity against a large panel of other kinases. [9][10]
BGB-15025 HPK11.04 nM [1][2]Potently reduces SLP-76 phosphorylation and enhances ERK phosphorylation in T-cells. [1][11]Good selectivity against other MAP4K family members. [1][11]
Vemurafenib BRAF V600E31 nM [12]IC50 of 4.57 µM in RKO cells (de novo resistance);[13] IC50 of 130 nM in Colo829 cells (sensitive) [14]Also inhibits c-RAF-1 (IC50 = 48 nM) and other kinases at higher concentrations. [12]
5-Bromo-2-difluoromethyl-2H-isoquinolin-1-one Hypothesized: CDK family, HPK1To be determinedTo be determinedTo be determined

Experimental Protocols: A Practical Guide to Inhibitor Characterization

To rigorously assess the potential of a novel kinase inhibitor like 5-Bromo-2-difluoromethyl-2H-isoquinolin-1-one, a series of well-defined experiments are essential. The following protocols provide a step-by-step guide for key assays, reflecting best practices in the field.

Protocol 1: In Vitro Biochemical Kinase Assay (ADP-Glo™)

This assay quantitatively measures the activity of a purified kinase by detecting the amount of ADP produced during the phosphorylation reaction. It is a robust method for determining the IC50 of an inhibitor.

ADP_Glo_Workflow cluster_0 Kinase Reaction cluster_1 ADP Detection Step1 1. Add inhibitor, kinase, and substrate/ATP mix to plate Step2 2. Incubate at room temperature (e.g., 60 minutes) Step1->Step2 Step3 3. Add ADP-Glo™ Reagent to stop reaction and deplete ATP Step2->Step3 Step4 4. Incubate at room temperature (e.g., 40 minutes) Step3->Step4 Step5 5. Add Kinase Detection Reagent to convert ADP to ATP and generate light Step4->Step5 Step6 6. Incubate at room temperature (e.g., 30 minutes) Step5->Step6 Step7 7. Measure luminescence Step6->Step7

Caption: Workflow for an in vitro kinase assay using the ADP-Glo™ system.

Methodology:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Dilute the purified kinase (e.g., recombinant human HPK1 or CDK7/Cyclin H) and its specific substrate (e.g., myelin basic protein or a specific peptide) in the kinase buffer.

    • Prepare a stock solution of ATP in water and dilute to the desired concentration in kinase buffer (typically at the Km for the specific kinase).

    • Prepare a serial dilution of 5-Bromo-2-difluoromethyl-2H-isoquinolin-1-one and comparator inhibitors in 100% DMSO, followed by a further dilution in kinase buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO (vehicle control).

    • Add 2 µL of the diluted kinase.

    • Initiate the reaction by adding 2 µL of the substrate/ATP mixture.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the ADP generated into ATP and produce a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Target Engagement Assay (NanoBRET™)

This assay measures the binding of an inhibitor to its target kinase within living cells, providing a more physiologically relevant assessment of target engagement.

NanoBRET_Workflow Step1 1. Transfect cells with NanoLuc®-kinase fusion vector Step2 2. Add test inhibitor at various concentrations Step1->Step2 Step3 3. Add NanoBRET™ tracer and Nano-Glo® substrate Step2->Step3 Step4 4. Incubate at room temperature Step3->Step4 Step5 5. Measure donor (460nm) and acceptor (618nm) emissions Step4->Step5 Step6 6. Calculate BRET ratio and determine IC50 Step5->Step6

Caption: Workflow for a NanoBRET™ cellular target engagement assay.

Methodology:

  • Cell Preparation:

    • Transfect HEK293 cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase.

    • Plate the transfected cells in a 96-well plate and incubate overnight.

  • Inhibitor Treatment:

    • Prepare a serial dilution of the test inhibitor in Opti-MEM® I Reduced Serum Medium.

    • Add the diluted inhibitor to the cells and incubate for 2 hours at 37°C in a CO₂ incubator.

  • Tracer and Substrate Addition:

    • Prepare a mixture of the NanoBRET™ tracer and the Nano-Glo® substrate in Opti-MEM®.

    • Add this mixture to the cells.

  • Data Acquisition and Analysis:

    • Incubate the plate at room temperature for 10 minutes.

    • Measure the luminescence at the donor (460 nm) and acceptor (618 nm) wavelengths using a plate reader equipped for BRET measurements.

    • Calculate the BRET ratio and determine the IC50 value by plotting the BRET ratio against the inhibitor concentration.

Protocol 3: Kinase Selectivity Profiling (KinomeScan™)

To assess the selectivity of a novel inhibitor, it is essential to screen it against a broad panel of kinases. The KinomeScan™ platform is a widely used competition binding assay for this purpose.

Methodology:

  • Compound Submission:

    • Submit a stock solution of the test compound at a specified concentration (e.g., 10 mM in DMSO).

  • Assay Performance (by service provider):

    • The compound is tested at a single concentration (e.g., 1 µM) against a large panel of kinases (typically >400).

    • The assay measures the ability of the test compound to compete with an immobilized, active-site directed ligand for binding to each kinase.

    • The amount of kinase bound to the solid support is quantified.

  • Data Analysis:

    • The results are typically reported as the percent of control, where a lower percentage indicates stronger binding of the test compound.

    • A threshold (e.g., <35% of control) is often used to identify significant interactions.

    • The data can be visualized as a dendrogram to provide a clear overview of the inhibitor's selectivity profile.

Conclusion and Future Perspectives

The isoquinolin-1-one scaffold continues to be a fertile ground for the discovery of novel kinase inhibitors. While the specific biological activity of 5-Bromo-2-difluoromethyl-2H-isoquinolin-1-one remains to be elucidated, its structural features, when viewed in the context of established inhibitors like Palbociclib and the emerging class of HPK1 inhibitors, suggest a high probability of potent and selective kinase inhibition.

This guide has provided a comprehensive framework for the comparative analysis of this novel compound. By understanding the mechanisms of action of clinically relevant inhibitors, employing robust quantitative assays, and conducting thorough selectivity profiling, researchers can effectively characterize the therapeutic potential of 5-Bromo-2-difluoromethyl-2H-isoquinolin-1-one.

The path forward for this and other novel isoquinolinone derivatives will involve a systematic application of the described experimental protocols. The initial determination of its primary kinase target(s) will be a critical first step, followed by a detailed assessment of its in vitro and in-cell potency and selectivity. Ultimately, these preclinical studies will pave the way for in vivo efficacy and safety evaluations, with the potential to add a new and valuable therapeutic agent to the arsenal of kinase inhibitors. The journey from a novel chemical entity to a life-changing medicine is arduous, but with a rigorous and comparative scientific approach, the potential of compounds like 5-Bromo-2-difluoromethyl-2H-isoquinolin-1-one can be fully realized.

References

  • Liu, Y., et al. (2022). BGB-15025, a potent and selective HPK1 inhibitor, is efficacious as a single agent or in combination with PD-1 antibody in multiple tumor models. Cancer Research, 82(12_Supplement), 5541. [Link]

  • von Minckwitz, G. (2020). The Mechanism of Action of Palbociclib. Targeted Oncology. [Link]

  • BeiGene. (2022). BGB-15025, a potent and selective HPK1 inhibitor, is efficacious as a single agent or in combination with PD-1 antibody in multiple tumor models. [Link]

  • Dickson, M. A. (2015). Palbociclib: A Novel Cyclin-Dependent Kinase Inhibitor for Hormone Receptor–Positive Advanced Breast Cancer. Clinical Cancer Research, 21(17), 3847-3852. [Link]

  • Massive Bio. (2026, January 9). Palbociclib. Retrieved from [Link]

  • ClinPGx. (n.d.). Vemurafenib Pathway, Pharmacodynamics. Retrieved from [Link]

  • Swaika, A., Crozier, J. A., & Joseph, R. W. (2014). Vemurafenib: an evidence-based review of its clinical utility in the treatment of metastatic melanoma. Core evidence, 9, 47–56. [Link]

  • Johnson, D. B., et al. (2014). BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions. Current treatment options in oncology, 15(4), 579–591. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Vemurafenib? Retrieved from [Link]

  • Ott, P. A., et al. (2014). Effects of BRAF Mutations and BRAF Inhibition on Immune Responses to Melanoma. Molecular cancer therapeutics, 13(12), 2769–2783. [Link]

  • ESMO. (2015, August 1). BRAF in Melanoma: ESMO Biomarker Factsheet. OncologyPRO. [Link]

  • Vlajnic, T., et al. (2019). BRAF Mutations in Melanoma: Biological Aspects, Therapeutic Implications, and Circulating Biomarkers. International journal of molecular sciences, 20(17), 4275. [Link]

  • Chen, Y., et al. (2024). An updated review of small-molecule HPK1 kinase inhibitors (2016-present). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2309781. [Link]

  • Zhang, C., et al. (2020). A Review of the Molecular Pathways Involved in Resistance to BRAF Inhibitors in Patients with Advanced-Stage Melanoma. Medical science monitor : international medical journal of experimental and clinical research, 26, e925769. [Link]

  • Fisher, R. P. (2005). Secrets of a double agent: CDK7 in cell-cycle control and transcription. Journal of cell science, 118(Pt 22), 5171–5180. [Link]

  • Swaika, A., et al. (2014). Vemurafenib: an evidence-based review of its clinical utility in the treatment of metastatic melanoma. Core Evidence, 9, 47-56. [Link]

  • Zhang, T., et al. (2025). HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders. Frontiers in Immunology, 15, 1373909. [Link]

  • DelveInsight. (2023, December 29). HPK1 Inhibitors: A Promising Frontier in Immuno-Oncology Therapeutics. Retrieved from [Link]

  • Li, B., et al. (2025). Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review. Annals of Translational Medicine, 13(18), 987. [Link]

  • Lolli, G., et al. (2019). Structural basis for CDK7 activation by MAT1 and Cyclin H. Proceedings of the National Academy of Sciences of the United States of America, 116(33), 16349–16358. [Link]

  • Larochelle, S., et al. (2018). Structural basis of Cdk7 activation by dual T-loop phosphorylation. eLife, 7, e37577. [Link]

  • Patsnap Synapse. (2024, June 21). What are HPK1 inhibitors and how do they work? Retrieved from [Link]

  • Ahn, M. J., et al. (2024). Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation. PloS one, 19(6), e0305261. [Link]

  • Vasta, J. D., et al. (2018). Chemoproteomics reveals novel protein and lipid kinase targets of clinical CDK4/6 inhibitors in lung cancer. ACS chemical biology, 13(5), 1231–1240. [Link]

  • Li, B., et al. (2025). Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review. Annals of Translational Medicine, 13(18), 987. [Link]

  • Zhang, T., et al. (2025). HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders. Frontiers in Immunology, 15, 1373909. [Link]

  • Arcus Biosciences. (n.d.). HPK1 inhibition enhances T cell activation and relieves the immunosuppressive phenotype of inhibitory signals found in the tumor microenvironment. Retrieved from [Link]

  • Younes, A., et al. (2015). Palbociclib (PD-0332991), a Potent Selective CDK4/6 Inhibitor, Overcomes Therapy-Resistant and Sensitizes Diffuse Large B-Cell Lymphoma Pre-Clinical Models to Chemo-Reagents. Blood, 126(23), 2738. [Link]

  • Pre-clinical Selectivity Profile of the CDK4/6 Inhibitor Ribociclib Compared With That of Palbociclib and Abemaciclib. (2017). Molecular Cancer Therapeutics, 16(7), 1234-1243.
  • Ciavarella, S., et al. (2022). Biological Effects of Cyclin-Dependent Kinase Inhibitors Ribociclib, Palbociclib and Abemaciclib on Breast Cancer Bone Microenvironment. International Journal of Molecular Sciences, 23(5), 2548. [Link]

  • De P, et al. (2013). Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts. Journal of medicinal chemistry, 56(24), 9969–9979. [Link]

  • Semantic Scholar. (n.d.). Hematopoietic Progenitor Kinase 1 Inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Activation of HPK1 following TCR/CD3 stimulation in Jurkat T cells. Retrieved from [Link]

  • DelveInsight. (2024, November 11). 5 Promising CDK7 Inhibitors on the Horizon. Retrieved from [Link]

  • bioRxiv. (2022, January 20). The kinase inhibitor Palbociclib is a potent and specific RNA-binding molecule. Retrieved from [Link]

  • BioSpace. (2017, April 10). Syros Pharma Announces FDA Acceptance Of IND To Advance SY-1365, Its First-In-Class Selective CDK7 Inhibitor, Into Phase I Clinical Trial In Patients With Advanced Solid Tumors. Retrieved from [Link]

  • Shaffer, S. M., et al. (2017). Identification of pathways modulating vemurafenib resistance in melanoma cells via a genome-wide CRISPR/Cas9 screen. eLife, 6, e25879. [Link]

  • Carrick Therapeutics. (2025, May 15). Carrick Therapeutics Announces New Clinical Data Supporting Biomarker-driven Patient Selection for Samuraciclib (CDK7i) in Combination with SERDs in Hormone Receptor Positive Advanced Breast Cancer. Retrieved from [Link]

  • ResearchGate. (n.d.). Vemurafenib-resistant cells show higher IC50 values than their parental... Retrieved from [Link]

  • Corcoran, R. B., et al. (2012). Antitumor Activity of BRAF Inhibitor Vemurafenib in Preclinical Models of BRAF-Mutant Colorectal Cancer. Cancer discovery, 2(3), 227–235. [Link]

  • Siekmann, T., et al. (2024). Off-targets of BRAF inhibitors disrupt endothelial signaling and vascular barrier function. The EMBO journal, 43(11), 1184–1204. [Link]

  • ResearchGate. (n.d.). IC 50 values of BRAF V600E mutated melanoma cells after exposure to... Retrieved from [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-difluoromethyl-2H-isoquinolin-1-one
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-difluoromethyl-2H-isoquinolin-1-one
© Copyright 2026 BenchChem. All Rights Reserved.